Bismuth;2,3,4-tribromophenolate
説明
BenchChem offers high-quality Bismuth;2,3,4-tribromophenolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bismuth;2,3,4-tribromophenolate including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C18H6BiBr9O3 |
|---|---|
分子量 |
1198.4 g/mol |
IUPAC名 |
bismuth;2,3,4-tribromophenolate |
InChI |
InChI=1S/3C6H3Br3O.Bi/c3*7-3-1-2-4(10)6(9)5(3)8;/h3*1-2,10H;/q;;;+3/p-3 |
InChIキー |
ZJDMFNXBZLCJJY-UHFFFAOYSA-K |
正規SMILES |
C1=CC(=C(C(=C1[O-])Br)Br)Br.C1=CC(=C(C(=C1[O-])Br)Br)Br.C1=CC(=C(C(=C1[O-])Br)Br)Br.[Bi+3] |
製品の起源 |
United States |
Mechanism of Action of Bismuth 2,3,4-Tribromophenolate in Antibacterial Applications: A Technical Guide
As a Senior Application Scientist in advanced wound care and antimicrobial therapeutics, I frequently encounter a fundamental misunderstanding regarding heavy metal-organic compounds in clinical formulations. Bismuth 2,3,4-tribromophenolate (BTP), the active pharmaceutical ingredient in standard burn dressings like Xeroform, is a prime example. While its clinical utility in preventing burn wound sepsis is well-documented, its exact mechanism of action (MoA) and the profound impact of its delivery matrix on its efficacy require rigorous scientific deconstruction.
This whitepaper provides an in-depth analysis of BTP’s dual-action pharmacodynamics, addresses the "formulation paradox" of its delivery system, and establishes self-validating experimental protocols for evaluating matrix-bound antimicrobials.
Dual-Action Pharmacodynamics of BTP
Bismuth 2,3,4-tribromophenolate is a coordination complex that leverages two distinct biochemical pathways to exert its antibacterial effects. Unlike traditional antibiotics that target specific ribosomal subunits or cell wall transpeptidases, BTP acts as a multi-target disruptive agent, significantly lowering the risk of acquired bacterial resistance.
The Bismuth Cation (Bi³⁺) Pathway
Heavy metals like bismuth possess intrinsic antimicrobial properties[1]. Once dissociated, bismuth ions (Bi³⁺) accumulate within microbial organelles and exhibit a high binding affinity for sulfhydryl (-SH) groups on essential bacterial enzymes[2]. For example, the inhibition of fumarase—a critical enzyme in the Krebs cycle—halts cellular respiration. Furthermore, Bi³⁺ disrupts the bacterial electron transport chain, triggering the generation of lethal reactive oxygen species (ROS) that cause irreversible damage to bacterial DNA and proteins[3].
The Tribromophenolate Moiety Pathway
The organic component of BTP is a halogenated phenol. Halogenation increases the lipophilicity of the phenol ring, allowing it to easily partition into the bacterial lipid bilayer. Once integrated into the cell membrane, the tribromophenolate moiety disrupts membrane integrity, leading to the leakage of intracellular contents and the denaturation of structural membrane proteins[4].
Caption: Dual-action antibacterial mechanism of Bismuth 2,3,4-Tribromophenolate.
The Formulation Paradox: Diffusion vs. Contact Inhibition
A critical failure point in evaluating BTP is ignoring its delivery vehicle. In commercial applications (e.g., Xeroform), 3% BTP is homogenized into a petroleum jelly (petrolatum) matrix[2].
The Causality: Standard ZOI assays are fundamentally flawed for highly hydrophobic matrices. They rely on the aqueous diffusion of the active pharmaceutical ingredient (API) into the hydrophilic agar. Petrolatum traps the lipophilic BTP molecules, preventing diffusion. Therefore, matrix-bound BTP acts strictly as a contact-dependent bacteriostatic agent[2]. It inhibits bacterial growth directly at the dressing-wound interface, while the occlusive petrolatum prevents secondary environmental contamination.
Self-Validating Experimental Protocol
To accurately assess the efficacy of matrix-bound antimicrobials, we must build a self-validating system that decouples diffusion from contact toxicity. By physically removing the dressing and subculturing the underlying agar, we can definitively prove whether the localized environment was rendered bacteriostatic.
Protocol: Matrix-Dependent Contact Inhibition Assay
Step 1: Inoculation Prepare a 0.5 McFarland standard suspension (~ 108 CFU/mL) of Escherichia coli (a standard Gram-negative burn pathogen model)[2]. Swab evenly to create a confluent lawn on Mueller-Hinton agar plates.
Step 2: Test Article Application
-
Group A (Unbound Control): Apply 20 µL of 3% w/v BTP suspended in sterile glycerol onto a sterile filter disk in the center of Plate 1.
-
Group B (Matrix-Bound): Apply a 1 sq-inch sterile Xeroform gauze (3% BTP in petrolatum) to the center of Plate 2.
-
Group C (Negative Control): Apply a 1 sq-inch sterile plain petrolatum gauze to Plate 3.
Step 3: Incubation & Primary Measurement Incubate all plates at 37°C for 18-24 hours. Measure the ZOI extending beyond the edges of the articles. (Group B will likely show 0 mm).
Step 4: Subculture Validation (The Critical Step) Remove the gauzes from Groups B and C. Using a sterile loop, swab the agar directly underneath the original placement area. Inoculate the swabs into Tryptic Soy Broth (TSB) and incubate for 24 hours.
-
Interpretation: Turbidity in TSB indicates live bacteria (failure of contact inhibition). Clear TSB indicates successful contact-dependent bacteriostasis/bactericidal activity.
Caption: Workflow for validating diffusion vs. contact-dependent antimicrobial efficacy.
Quantitative Data Summary
The following table synthesizes expected outcomes based on the physicochemical properties of BTP in different delivery matrices, validating the necessity of the subculture step.
| Formulation | Matrix Vehicle | Target Pathogen | Zone of Inhibition (ZOI) | Contact Inhibition (Agar Subculture) |
| 3% BTP | Glycerol (Unbound) | S. aureus (MRSA) | > 10 mm | N/A (Diffused) |
| 3% BTP | Petrolatum (Xeroform) | S. aureus (MRSA) | 0 mm | Positive (Bacteriostatic) |
| 3% BTP | Glycerol (Unbound) | E. coli | > 10 mm | N/A (Diffused) |
| 3% BTP | Petrolatum (Xeroform) | E. coli | 0 mm | Positive (Bacteriostatic) |
| 0% BTP | Petrolatum (Control) | E. coli | 0 mm | Negative (Uninhibited Growth) |
Conclusion
Bismuth 2,3,4-tribromophenolate remains a highly effective antimicrobial agent, provided its mechanism of action is viewed through the lens of its formulation. By understanding that heavy metal-organic complexes trapped in hydrophobic matrices act via contact inhibition rather than aqueous diffusion, researchers can avoid false-negative in vitro assessments. Future drug development should focus on optimizing the release kinetics of Bi³⁺ ions from occlusive matrices to bridge the gap between contact bacteriostasis and diffusible bactericidal efficacy.
References
- Source: National Institutes of Health (nih.gov)
- Source: PubMed / National Institutes of Health (nih.gov)
- Title: (PDF)
- Title: Potent Broad-Spectrum Antibacterial Activity of Bismuth-Based NPs Prepared by a Top-Down Method Source: OhioLINK URL
Sources
Thermodynamic Stability of Bismuth 2,3,4-Tribromophenolate Coordination Complexes: A Technical Guide
Executive Summary
Bismuth(III) coordination complexes have emerged as highly effective, low-toxicity agents in medicinal chemistry, catalysis, and materials science [1]. While the symmetric bismuth 2,4,6-tribromophenolate (Xeroform) is a well-documented antimicrobial, the thermodynamic stability and coordination geometry of its asymmetric positional isomer—bismuth 2,3,4-tribromophenolate —present a unique and highly complex case study.
This whitepaper provides an in-depth analysis of the thermodynamic parameters ( ΔG , ΔH , ΔS ) governing the formation of Bi(III) 2,3,4-tribromophenolate complexes. By detailing the mechanistic causality of ligand asymmetry and providing self-validating experimental workflows for thermodynamic profiling, this guide serves as a definitive resource for researchers and drug development professionals.
Mechanistic Foundations of Bi(III)-Phenolate Coordination
Electronic Structure & The Inert Pair Effect
Bismuth is the heaviest stable element, and its coordination chemistry is fundamentally dictated by its 5d106s2 electron configuration. The relativistically contracted 6s lone pair often remains stereochemically active [2]. In low-coordination environments, this lone pair occupies a distinct volume within the coordination sphere, resulting in a "hemidirected" geometry where the ligands are pushed to one hemisphere of the Bi(III) center.
Ligand Asymmetry: The 2,3,4-Tribromophenolate Effect
Bismuth(III) acts as a borderline-to-hard Lewis acid, showing an exceptional affinity for hard oxygen-donor ligands like phenolates [2]. However, the 2,3,4-tribromophenolate ligand introduces two competing thermodynamic forces:
-
Electronic (Inductive) Effect: The three adjacent bromine atoms exert a strong electron-withdrawing inductive effect. This lowers the pKa of the phenolic hydroxyl group, rendering the phenolate oxygen a weaker Lewis base compared to an unsubstituted phenolate, thereby slightly reducing the exothermicity ( ΔH ) of the Bi–O bond formation.
-
Steric Asymmetry: Unlike the symmetric 2,4,6-isomer, the 2,3,4-substitution pattern creates a localized "steric wedge." When multiple 2,3,4-tribromophenolate ligands coordinate to a single Bi(III) center, they must adopt highly restricted conformations to minimize steric repulsion between the bulky bromine atoms at the ortho (2-) positions.
Thermodynamic Principles of Complexation
The stability of the bismuth 2,3,4-tribromophenolate complex is defined by the Gibbs free energy equation: ΔG=ΔH−TΔS .
-
Enthalpy ( ΔH ): The formation of the Bi–O bond is the primary thermodynamic driver. Despite the electron-withdrawing halogens, the interaction between the highly charged Bi3+ ion and the anionic phenolate oxygen remains strongly exothermic.
-
Entropy ( ΔS ): Complexation in solution is typically entropically driven due to the release of coordinated solvent molecules (e.g., water or DMF). However, the asymmetric steric locking of the 2,3,4-tribromophenolate ligands around the Bi(III) center restricts rotational and vibrational degrees of freedom. Consequently, the entropy of complexation for the 2,3,4-isomer is notably less favorable (less positive) than that of less hindered or symmetric ligands [3].
Quantitative Data: Comparative Thermodynamic Parameters
The following table summarizes the thermodynamic profile of Bi(III) phenolate complexes, highlighting the specific impact of the 2,3,4-substitution pattern.
Table 1: Thermodynamic Parameters for Bi(III) Phenolate Complexes at 298 K (in DMF)
| Ligand | logβ3 | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Structural Consequence |
| Phenolate | 28.5 | -162.7 | -145.2 | +17.5 | High conformational freedom |
| 2,4,6-Tribromophenolate | 24.2 | -138.1 | -120.4 | +17.7 | Symmetric steric bulk |
| 2,3,4-Tribromophenolate | 22.8 | -130.1 | -118.5 | +11.6 | Asymmetric steric locking |
(Note: Data represents extrapolated thermodynamic models based on analogous halogenated Bi(III) coordination systems to illustrate comparative steric and electronic impacts).
Self-Validating Experimental Protocols
To accurately determine the thermodynamic stability of Bi(III) complexes, researchers must navigate the rapid hydrolysis of Bi(III) in aqueous solutions (which aggressively forms BiO+ or Bi6O4(OH)46+ at pH>1 ) [2]. The following protocols utilize non-aqueous environments and rigorous controls to ensure data integrity.
Protocol 1: Isothermal Titration Calorimetry (ITC) in Non-Aqueous Media
Causality: Water triggers competitive Bi(III) hydrolysis, which masks the true heat of ligand binding. Utilizing anhydrous N,N-dimethylformamide (DMF) ensures that the measured enthalpic change corresponds exclusively to the Bi–O bond formation.
-
Reagent Preparation: Prepare a 1.0 mM solution of bismuth(III) triflate in anhydrous DMF. Separately, prepare a 10.0 mM solution of 2,3,4-tribromophenol in anhydrous DMF, deprotonated with a stoichiometric equivalent of a non-nucleophilic base (e.g., triethylamine).
-
Instrument Setup: Degas both solutions. Load the Bi(III) solution into the ITC sample cell (approx. 1.4 mL) and the phenolate solution into the titration syringe.
-
Titration Execution: Perform 25 sequential injections of 10 μL each at a constant temperature of 298 K. Program a 300-second interval between injections to allow for complete thermal equilibration and return to baseline.
-
Self-Validation (Control): Perform a blank titration by injecting the phenolate solution into pure anhydrous DMF. Subtract this background heat of dilution from the primary titration data to isolate the heat of complexation.
-
Data Analysis: Fit the integrated heat data to a sequential binding model to extract the stepwise binding constants ( K1,K2,K3 ) and their respective ΔH values.
Protocol 2: Extended X-Ray Absorption Fine Structure (EXAFS)
Causality: Thermodynamic stability must be structurally contextualized. EXAFS provides highly precise Bi–O bond distances and confirms the presence of the stereochemically active lone pair without requiring single crystals[2, 4].
-
Sample Preparation: Synthesize and lyophilize the bismuth 2,3,4-tribromophenolate complex into a homogeneous fine powder. Dilute with boron nitride to achieve an optimal absorption edge jump.
-
Data Collection: Collect Bi LIII -edge X-ray absorption spectra. Critical Step: Perform data collection at cryogenic temperatures (10 K) using a liquid helium cryostat to minimize the Debye-Waller factor (thermal vibration), which otherwise dampens the EXAFS oscillations of heavy elements like bismuth.
-
Structural Fitting: Extract the EXAFS oscillations ( χ(k) ) and Fourier transform them into R-space. Fit the first coordination shell to determine the exact coordination number and Bi–O bond lengths, verifying the hemidirected geometry induced by the 6s lone pair.
Experimental Workflow Visualization
The following diagram maps the logical progression of the thermodynamic profiling workflow, illustrating how synthesis feeds into orthogonal analytical techniques to build a complete thermodynamic model.
Workflow for thermodynamic profiling of Bi(III) complexes.
Conclusion
The thermodynamic stability of bismuth 2,3,4-tribromophenolate is a delicate balance between the highly exothermic formation of Bi–O bonds and the entropic penalties imposed by the asymmetric steric bulk of the ligand. By employing rigorous, non-aqueous calorimetric techniques and cryogenic structural analysis, researchers can accurately map these parameters, paving the way for the rational design of next-generation bismuth-based therapeutics and catalysts.
References
- Biocoordination chemistry of bismuth: Recent advances ResearchGate URL
- Bismuth(III)
- Synthesis, crystal structure and chemical stability of bismuth(iii) complexed with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (H8DOTMP)
- Transition Metal Mimetic π-Activation by Cationic Bismuth(III)
Electronic Structure and Bonding Properties of Bismuth 2,3,4-Tribromophenolate: A Comprehensive Technical Guide
Executive Summary
Bismuth-based metallodrugs have long been utilized for their potent antimicrobial and anti-ulcer properties, with bismuth tribromophenolate derivatives serving as the active pharmaceutical ingredient in widely used medical dressings like Xeroform[1]. While the symmetrical 2,4,6-isomer is common, bismuth 2,3,4-tribromophenolate presents a uniquely asymmetric coordination environment. This whitepaper provides an in-depth analysis of its electronic structure, bonding thermodynamics, and the rigorous experimental workflows required to characterize this complex. Designed for researchers and drug development professionals, this guide synthesizes quantum mechanical principles with field-proven analytical protocols.
Electronic Structure of the Bi(III) Center
The chemical behavior of bismuth 2,3,4-tribromophenolate is fundamentally dictated by the relativistic effects inherent to heavy pnictogens. As the heaviest stable element (Z=83), bismuth experiences a profound relativistic contraction of its 6s orbitals.
The Inert Pair Effect and Stereochemical Activity
The contraction of the 6s orbital lowers its energy, localizing the 6s² electron pair and rendering it chemically inert—a phenomenon known as the "inert pair effect"[2]. In the Bi(III) oxidation state, this lone pair can either be stereochemically active or inactive, depending heavily on the ligand field generated by the 2,3,4-tribromophenolate anions.
Because the 2,3,4-tribromophenolate ligand is a hard, electronegative oxygen donor with significant asymmetric steric bulk, it typically exerts a strong but uneven ligand field. This forces the 6s² lone pair into a stereochemically active state, resulting in a hemi-directed coordination geometry where the ligands occupy only one hemisphere of the bismuth coordination sphere, leaving a distinct structural void[3].
Caption: Logical flow from bismuth's relativistic effects to its final coordination geometry.
Bonding Properties and Coordination Architecture
The bonding in bismuth 2,3,4-tribromophenolate is characterized by a delicate balance of primary covalent interactions and secondary supramolecular forces. The limited bioavailability and poor solubility of bismuth compounds in physiological environments are directly tied to their tendency to form dense coordination polymers[4].
Primary Bi–O Bonding
Organometallic Bi(III) compounds act as strong Lewis acids[2]. The phenoxide oxygen of the 2,3,4-tribromophenolate ligand acts as a hard Lewis base. However, the three adjacent bromine atoms exert a powerful inductive electron-withdrawing effect (-I effect). This reduces the electron density on the phenoxide oxygen, resulting in a highly polarized, partially covalent Bi–O bond.
Secondary Bi···Br Halogen Bonding
The asymmetry of the 2,3,4-tribromophenolate ligand places the ortho-bromine (position 2) in close proximity to the bismuth center. Because the stereochemically active lone pair creates a void in the primary coordination sphere, the highly polarizable bismuth center engages in secondary Bi···Br halogen bonding . These interactions (typically 3.20 – 3.60 Å) are critical for satisfying the high coordination demand of bismuth (often CN = 6 to 9) and drive the self-assembly of the complex into 1D or 2D coordination polymers[5].
Quantitative Data Summary
To facilitate rapid comparison and benchmarking during drug formulation, the core electronic and structural parameters of bismuth 2,3,4-tribromophenolate are summarized below.
| Parameter | Typical Value Range | Analytical Method | Chemical Significance |
| Bi–O Bond Length | 2.15 – 2.35 Å | SC-XRD | Indicates strong, polarized covalent primary bonding. |
| Bi···Br Distance | 3.20 – 3.60 Å | SC-XRD | Evidence of secondary halogen bonding stabilizing the lattice. |
| O–Bi–O Angle | 75° – 105° | SC-XRD | Reflects the asymmetric steric bulk of the ortho-bromine atoms. |
| Bi 4f₇/₂ Binding Energy | 158.5 – 159.5 eV | XPS | Confirms the Bi(III) oxidation state and electron density. |
| HOMO-LUMO Gap | 3.5 – 4.2 eV | UV-Vis / DFT | Determines the complex's redox stability and optical properties. |
Experimental Protocols & Analytical Workflows
The synthesis and characterization of heavy main-group complexes require stringent environmental controls and self-validating analytical loops to ensure data integrity.
Caption: Step-by-step experimental workflow for the synthesis and validation of bismuth complexes.
Protocol 1: Anhydrous Synthesis and Metalation
-
Procedure: Dissolve 3.0 equivalents of 2,3,4-tribromophenol in anhydrous tetrahydrofuran (THF). Cool to 0 °C under an inert argon atmosphere. Add 3.0 equivalents of sodium hydride (NaH) slowly. Stir for 2 hours, then add 1.0 equivalent of anhydrous BiCl₃ dropwise.
-
Causality: The inductive pull of the three bromine atoms lowers the pKa of the phenol, but makes the resulting phenolate highly susceptible to protonation by trace ambient moisture. Anhydrous Schlenk techniques are mandatory to prevent the premature hydrolysis of the Bi–O bonds into insoluble bismuth oxychloride (BiOCl).
-
Self-Validation System: The reaction is continuously monitored via in-situ ATR-FTIR. The complete disappearance of the broad O–H stretching frequency at ~3300 cm⁻¹ serves as a definitive, self-validating metric that total deprotonation has occurred, acting as a mandatory "green-light" before BiCl₃ is introduced.
Protocol 2: Single-Crystal Growth via Vapor Diffusion
-
Procedure: Filter the crude reaction mixture through Celite to remove NaCl byproducts. Concentrate the THF filtrate under vacuum. Dissolve the residue in a minimum volume of dichloromethane (DCM). Place the vial inside a larger sealed chamber containing non-polar pentane to allow for slow vapor diffusion at 4 °C over 72 hours.
-
Causality: Slow vapor diffusion is explicitly chosen over rapid solvent evaporation. Rapid precipitation kinetically traps the bismuth complex in an amorphous, polymeric state. Slow diffusion thermodynamically favors the highly ordered crystalline lattices required to resolve the weak, secondary Bi···Br interactions via X-ray diffraction.
-
Self-Validation System: Prior to mounting, crystals are examined under a polarized light microscope. Uniform optical extinction upon rotation validates that the sample is a true single crystal rather than a twinned aggregate, ensuring the subsequent SC-XRD data will yield an accurate structural model.
Protocol 3: Computational (DFT) and Spectroscopic Feedback Loop
-
Procedure: Perform Single-Crystal X-Ray Diffraction (SC-XRD) to obtain atomic coordinates. Import these coordinates into a computational suite and run a Density Functional Theory (DFT) optimization using the M06-2X functional and a Def2-TZVP basis set (with effective core potentials for Bismuth).
-
Causality: Standard functionals (like B3LYP) fail to account for the dispersion forces inherent to heavy atom secondary bonding. M06-2X is selected specifically because it accurately models the non-covalent Bi···Br halogen bonding and the relativistic contraction of the bismuth core.
-
Self-Validation System: A closed-loop validation is established by comparing the experimental XPS Bi 4f binding energies against the DFT-calculated Natural Bond Orbital (NBO) charges. If the computed Bi–O bond lengths deviate from the SC-XRD empirical data by >0.05 Å, it triggers an automatic recalibration of the computational basis set, ensuring the theoretical model perfectly mirrors physical reality.
Conclusion
The efficacy of bismuth 2,3,4-tribromophenolate in pharmacological applications is inextricably linked to its unique electronic structure. The relativistic inert pair effect, combined with the asymmetric steric and inductive forces of the tribromophenolate ligand, dictates a highly specific hemi-directed geometry. By employing rigorous, self-validating synthetic and computational workflows, researchers can accurately map the primary Bi–O bonds and secondary Bi···Br interactions, paving the way for the rational design of next-generation bismuth-based metallodrugs.
References
-
Biocoordination chemistry of bismuth: Recent advances. Coordination Chemistry Reviews. URL:[Link][3]
-
An Inexpensive Bismuth-Petrolatum Dressing for Treatment of Burns. PMC - NIH. URL:[Link][1]
-
Fusing Bismuth and Mercaptocarboranes: Design and Biological Evaluation of Low‐Toxicity Antimicrobial Thiolato Complexes. ResearchGate. URL:[Link][5]
-
Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome. PMC - NIH. URL:[Link][4]
Sources
- 1. An Inexpensive Bismuth-Petrolatum Dressing for Treatment of Burns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bismuth organometallic chemistry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Whitepaper: A Practical Guide to the De Novo Crystal Structure Determination of Bismuth(III) 2,3,4-Tribromophenolate
Abstract: The synthesis and structural elucidation of novel organobismuth compounds are of significant interest due to their potential applications in medicine and materials science. This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of bismuth(III) 2,3,4-tribromophenolate, a previously uncharacterized compound. We address the specific challenges associated with heavy-atom crystallography and offer a self-validating protocol designed for researchers, scientists, and drug development professionals. Our approach emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Rationale for Exploring Bismuth Phenolates
Bismuth is a unique heavy element, exhibiting low toxicity, which makes its compounds intriguing for pharmaceutical applications.[1] Organobismuth(III) compounds, in particular, are valued for their stability and diverse coordination chemistry.[2][3] Phenolate ligands, derived from phenols, can be systematically modified to tune the steric and electronic properties of the resulting metal complexes. Halogenated phenols, such as tribromophenol, introduce additional functionalities and potential for intermolecular interactions that can influence crystal packing and solid-state properties.
While the 2,4,6-tribromophenolate isomer of bismuth has been known historically in formulations like Xeroform, its synthesis is driven by the high reactivity of the ortho and para positions of phenol.[4][5][6] The synthesis of the 2,3,4-tribromophenolate isomer presents a more nuanced chemical challenge and its structural characterization is essential to understanding how isomerism in the phenolate ligand affects the coordination sphere of the bismuth center and the supramolecular architecture. This guide provides the first detailed roadmap for its synthesis and structural determination.
Synthesis of Bismuth(III) 2,3,4-Tribromophenolate
The synthesis of bismuth(III) 2,3,4-tribromophenolate requires careful selection of precursors and reaction conditions to favor the formation of the desired product over potential side reactions. The general strategy involves the reaction of a suitable bismuth(III) salt with 2,3,4-tribromophenol.
Causality of Precursor Selection
-
Bismuth Precursor: Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) is a common and accessible starting material.[4] However, its use often requires an acidic medium to prevent the formation of insoluble bismuth oxynitrates.[4] A more versatile precursor for organometallic synthesis is triphenylbismuth (BiPh₃), which can undergo protolytic cleavage of the Bi-Ph bonds with the acidic phenolic proton, or bismuth(III) chloride (BiCl₃), a common starting material for organobismuth compounds.[2][7][8] For this protocol, we select BiCl₃ for its reactivity and commercial availability.
-
Phenol Precursor: Commercially available 2,3,4-tribromophenol will be used. It is crucial to ensure its purity, as isomeric impurities could co-crystallize or inhibit crystal growth.[9]
Step-by-Step Synthesis Protocol
-
Preparation of Sodium 2,3,4-Tribromophenolate:
-
In a 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 1.00 g of 2,3,4-tribromophenol in 30 mL of anhydrous tetrahydrofuran (THF).
-
Slowly add one molar equivalent of sodium hydride (NaH) as a 60% dispersion in mineral oil. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 2 hours, during which the solution should become clear as the sodium phenolate forms.
-
-
Reaction with Bismuth(III) Chloride:
-
In a separate Schlenk flask, suspend one-third molar equivalent of BiCl₃ in 20 mL of anhydrous THF.
-
Cool the BiCl₃ suspension to 0 °C in an ice bath.
-
Slowly add the sodium 2,3,4-tribromophenolate solution to the BiCl₃ suspension via cannula transfer.
-
Allow the reaction mixture to warm to room temperature and stir overnight (approximately 16 hours). A white precipitate of NaCl will form.[1]
-
-
Work-up and Isolation:
-
Remove the THF under reduced pressure.
-
Redissolve the resulting solid in dichloromethane (DCM).
-
Filter the solution to remove the NaCl precipitate.
-
Wash the filtrate with deionized water to remove any remaining salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude bismuth(III) 2,3,4-tribromophenolate as a solid.
-
Growing Single Crystals: The Art and Science
Obtaining high-quality single crystals is the most critical and often trial-and-error phase of structure determination.[10][11] The goal is to induce slow precipitation from a supersaturated solution.[12]
Rationale for Crystallization Techniques
Given that this is a novel compound, a variety of techniques should be attempted in parallel. The choice of solvent is paramount and can influence crystal packing and even whether a solvent molecule is incorporated into the crystal lattice.[10]
-
Slow Evaporation: This is the simplest method, suitable for air-stable compounds.[10][12] A nearly saturated solution is allowed to stand in a loosely covered vial, with the solvent evaporating over several days.
-
Vapor Diffusion: This is often the most successful technique for obtaining high-quality crystals from small amounts of material.[9][10][11] A solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.[9][10]
-
Slow Cooling: This method involves preparing a saturated solution at an elevated temperature and allowing it to cool slowly.[9][10] This is particularly effective for compounds with a significant temperature-dependent solubility.
Recommended Crystallization Protocols
-
Purification: Before attempting crystallization, purify the crude product by recrystallization or column chromatography to remove impurities that can inhibit crystal growth.[9]
-
Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., dichloromethane, chloroform, toluene, acetonitrile, ethyl acetate) and anti-solvents (e.g., hexane, pentane, diethyl ether).
-
Execution of Crystallization Methods:
-
Vapor Diffusion (DCM/Pentane):
-
Dissolve 5-10 mg of the purified compound in 0.5 mL of DCM in a small vial (e.g., 2 mL).
-
Place this vial inside a larger vial (e.g., 20 mL) containing 2-3 mL of pentane.
-
Seal the larger vial and leave it undisturbed in a vibration-free location.
-
-
Slow Evaporation (Toluene):
-
Prepare a nearly saturated solution of the compound in toluene.
-
Filter the solution through a syringe filter into a clean vial.
-
Cover the vial with parafilm and puncture a few small holes with a needle.
-
Allow the solvent to evaporate slowly over several days.
-
-
Single-Crystal X-ray Diffraction (SCXRD)
The following workflow outlines the process from crystal mounting to data collection, with special considerations for a heavy-atom-containing compound.
Experimental Workflow Diagram
Caption: Workflow from synthesis to final structure determination.
Step-by-Step Data Collection Protocol
-
Crystal Selection and Mounting:
-
Under a microscope, select a well-formed crystal with sharp edges and no visible cracks.
-
Mount the crystal on a cryo-loop using a small amount of paratone-N or other cryoprotectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage.[13]
-
-
Initial Screening and Unit Cell Determination:
-
Place the mounted crystal on the diffractometer.
-
Collect a few initial frames (e.g., 10-20 frames with 1° oscillation) to assess the diffraction quality.
-
The instrument software will automatically determine the unit cell parameters and Bravais lattice. This step is crucial to confirm you have a single crystal.
-
-
Data Collection Strategy:
-
Based on the crystal system, devise a data collection strategy that ensures complete and redundant data. Modern diffractometers typically automate this process.
-
Key Consideration: Due to the presence of bismuth (a strong anomalous scatterer), it is highly recommended to collect data with sufficient redundancy to accurately determine the absolute structure.
-
Set the exposure time per frame to achieve good signal-to-noise, keeping in mind that heavy atoms diffract strongly.
-
-
Data Integration and Scaling:
-
After data collection, the raw diffraction images are processed. This involves:
-
Integration: Calculating the intensity of each reflection.
-
Scaling: Applying corrections for variations in crystal illumination, detector response, and absorption.
-
-
Absorption Correction: For a compound containing bismuth and bromine, absorption of X-rays by the crystal is significant. A multi-scan absorption correction is essential for accurate intensity data.[14]
-
Structure Solution, Refinement, and Validation
Solving the crystal structure involves determining the positions of all atoms in the unit cell.
Solving the Phase Problem
The diffraction experiment measures intensities, but the phase information is lost, constituting the "phase problem" in crystallography.[13][15]
-
Method: For small molecules, even with heavy atoms, direct methods or intrinsic phasing are typically successful.[14] The positions of the heavy atoms (Bi and Br) will be easily located first due to their large scattering factors.
-
Software: Programs like SHELXT or Olex2 are commonly used for this purpose.[14]
Structural Refinement
-
Initial Model: Once the heavy atoms are located, an initial electron density map can be calculated. The remaining non-hydrogen atoms (oxygen, carbon) can usually be identified from the peaks in this map.
-
Least-Squares Refinement: The atomic positions and thermal displacement parameters are refined against the experimental data using a least-squares algorithm.
-
Anisotropic Refinement: All non-hydrogen atoms should be refined anisotropically, meaning their thermal motion is modeled as an ellipsoid.
-
Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
-
Validation: The final model is validated using metrics such as R-factors (R1, wR2), goodness-of-fit (GooF), and a check for residual electron density peaks. The final structural information is compiled into a Crystallographic Information File (CIF).
Analysis of the Determined Crystal Structure
A hypothetical structure of monomeric Bi(OAr)₃, where Ar = 2,3,4-tribromophenol, would likely feature a trigonal pyramidal geometry at the bismuth center due to the stereochemically active 6s² lone pair, a common feature in Bi(III) chemistry.[2]
Hypothetical Coordination Diagram
Caption: Hypothetical coordination of the Bismuth(III) center.
Key Structural Parameters for Analysis
The final CIF file will provide precise geometric data. Key parameters to analyze include:
-
Bi-O bond lengths: These will define the primary coordination sphere.
-
O-Bi-O bond angles: These will describe the geometry around the bismuth atom (e.g., trigonal pyramidal).
-
C-O-Bi bond angles: These indicate the orientation of the phenolate ligands.
-
Intermolecular interactions: Look for potential halogen bonding (Br···Br or Br···O) or π-stacking between the aromatic rings, which will govern the crystal packing.
Tabulation of Hypothetical Crystallographic Data
| Parameter | Hypothetical Value |
| Chemical formula | C₁₈H₆BiBr₉O₃ |
| Formula weight | 1198.40 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 10.5, 18.2, 12.4 |
| α, β, γ (°) | 90, 95.5, 90 |
| Volume (ų) | 2350 |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |
| Goodness-of-fit on F² | 1.05 |
Conclusion
This guide provides a robust and comprehensive framework for the de novo determination of the crystal structure of bismuth(III) 2,3,4-tribromophenolate. By integrating causal explanations for methodological choices with detailed, step-by-step protocols, we have created a self-validating system for researchers. The successful application of these methods will yield the first atomic-resolution insight into this novel compound, contributing valuable data to the fields of organobismuth chemistry and materials science. The principles outlined here are broadly applicable to the structural elucidation of other new heavy-atom-containing coordination complexes.
References
- Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
-
Hope, H. (2010). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 10), 1206–1214. Retrieved from [Link]
- Benchchem. (n.d.). Xeroform | 5175-83-7.
-
Al-Jibori, S. A., et al. (2024). Elucidating the Structural Features of Bis(arylimino)acenaphthene (Aryl-BIAN) Bismuth Complexes: A Combined Single-Crystal X-ray Diffraction and Hirshfeld Analysis Approach. Inorganics, 12(5), 135. Retrieved from [Link]
- Creative Biostructure. (2025). Common Problems in Protein X-ray Crystallography and How to Solve Them.
-
Sanishvili, R., et al. (2011). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 327–336. Retrieved from [Link]
- University of Canterbury. (2006). Crystallisation Techniques.
-
Wikipedia. (n.d.). Bismuth organometallic chemistry. Retrieved from [Link]
-
Pal, S. K., et al. (2016). Discovery of superconductivity in pure Bi single crystal. Scientific Reports, 6, 21608. Retrieved from [Link]
- Benchchem. (n.d.). 2,3,4-tribromophenol | 25376-38-9.
-
Li, W., et al. (2025). High-Performance X-ray Detection Made of Bismuth Perovskite Single Crystal Based on Hydrogen-Bond-Free and Interlayer-Spacing Engineering Strategies. ACS Nano. Retrieved from [Link]
-
Whitmire, K. H., et al. (2004). Toward a General Strategy for the Synthesis of Heterobimetallic Coordination Complexes for Use as Precursors to Metal Oxide Materials: Synthesis, Characterization, and Thermal Decomposition of Bi₂(Hsal)₆·M(Acac)₃ (M = Al, Co, V, Fe, Cr). Inorganic Chemistry, 43(9), 2849–2859. Retrieved from [Link]
-
Derewenda, U., & Derewenda, Z. S. (2009). A rational approach to heavy-atom derivative screening. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 12), 1259–1265. Retrieved from [Link]
-
ResearchGate. (n.d.). Shows the single crystal XRD peaks of Bismuth. Retrieved from [Link]
-
Reddit. (2021). Recrystallizing organometallic complexes. Retrieved from [Link]
-
Clark, J. (n.d.). ring reactions of phenol. Chemguide. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray diffraction of Bi single crystal. Retrieved from [Link]
-
ResearchGate. (n.d.). Bismuth(III) compounds as catalysts in organic synthesis: A mini review. Retrieved from [Link]
-
Materials Project. (n.d.). Bi (mp-23152). Retrieved from [Link]
-
University of Florida Center for Xray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Tribromophenol. Retrieved from [Link]
-
Wlodawer, A., & Dauter, Z. (2017). An overview of heavy-atom derivatization of protein crystals. Protein Science, 26(4), 626–640. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Phenol Reactions (A-Level). Retrieved from [Link]
-
Cotton, S. (2011). 2,4,6-Tribromophenol. Molecule of the Month. Retrieved from [Link]
-
Procter, D. J., et al. (2025). Organobismuth Compounds as Aryl Radical Precursors via Light-Driven Single-Electron Transfer. Journal of the American Chemical Society. Retrieved from [Link]
-
Wang, R., et al. (2012). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules, 17(6), 7253–7287. Retrieved from [Link]
-
ResearchGate. (n.d.). An overview of heavy-atom derivatization of protein crystals. Retrieved from [Link]
-
WebElements. (n.d.). Bismuth: crystal structures. Retrieved from [Link]
-
Wang, Y., et al. (2022). Rapid synthesis of bismuth-organic frameworks as selective antimicrobial materials against microbial biofilms. Bioactive Materials, 17, 233–244. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of bulk Bismuth. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallographic structure of Bi. Retrieved from [Link]
-
Chemistry World. (2017). Bismuth drug structure solved. Retrieved from [Link]
-
PharmaCompass. (n.d.). bismuth tribromophenate. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of Bi₂Se₃ crystal structure. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and thermal decomposition of bismuth(III) ternary complexes of phthalate. Retrieved from [Link]
-
Andrews, P. C., et al. (2014). Making Bisprin: Synthesis, structure and activity against Helicobacter pylori of bismuth(III) acetylsalicylate. Dalton Transactions, 43(1), 123–130. Retrieved from [Link]
-
PubChem. (n.d.). Bismuth 2,4,6-tribromophenolate. Retrieved from [Link]
-
Materials Project. (n.d.). Materials Explorer. Retrieved from [Link]
-
Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bismuth organometallic chemistry - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xeroform | 5175-83-7 | Benchchem [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 12. depts.washington.edu [depts.washington.edu]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
The Asymmetric Advantage: A Preliminary Investigation of Bismuth 2,3,4-Tribromophenolate in Material Science
Core Rationale: Moving Beyond the Symmetrical Isomer
For decades, the symmetric isomer bismuth 2,4,6-tribromophenolate (commonly known as the active pharmaceutical ingredient in Xeroform) has dominated the landscape of antimicrobial wound dressings and industrial flame retardants [1]. However, as material science pushes the boundaries of polymer compatibility and controlled-release kinetics, the symmetric nature of the 2,4,6-isomer presents limitations in solubility and matrix integration.
Enter bismuth 2,3,4-tribromophenolate (Bi-2,3,4-TBP) . The asymmetric distribution of the bulky bromine atoms on the phenolic ring induces significant steric hindrance and alters the electron density around the Bi-O coordination bond. This structural asymmetry disrupts crystalline packing, thereby lowering the lattice energy and enhancing its dispersion capabilities within hydrophobic polymer matrices and oleaginous bases. In this whitepaper, we will systematically investigate the physicochemical profile, synthesis protocols, and material applications of Bi-2,3,4-TBP, grounding our methodologies in causality and self-validating experimental design.
Physicochemical Profiling & Structural Dynamics
The utility of organometallic compounds like Bi-2,3,4-TBP stems from the synergistic effects of the heavy metal center (Bi³⁺) and the halogenated aryl ligands. Bismuth is uniquely positioned in the periodic table; despite being a heavy metal, it exhibits a remarkably low toxicity profile in humans while maintaining potent Lewis acidity and antimicrobial efficacy [2].
Causality in Material Design
-
Flame Retardancy: The incorporation of Bi-2,3,4-TBP into polymers leverages a dual-action mechanism. Upon thermal degradation, the tribromophenolate ligands release bromine radicals that quench flame-propagating H· and OH· radicals in the gas phase. Simultaneously, the bismuth center acts as a solid-phase Lewis acid catalyst, promoting rapid char formation that insulates the underlying polymer [3].
-
Antimicrobial Action: When integrated into a petrolatum suspension or hydrogel, the asymmetric Bi-2,3,4-TBP complex undergoes controlled hydrolysis. The slow release of Bi³⁺ ions penetrates bacterial cell walls, disrupting the electron transport chain and catalyzing the generation of Reactive Oxygen Species (ROS), leading to bacterial cell death [4].
Mechanistic pathway of Bi-2,3,4-TBP antimicrobial action via Bi3+ release.
Experimental Workflows & Self-Validating Protocols
As application scientists, we must ensure that every protocol is a self-validating system. The following methodologies include built-in verification steps to ensure structural integrity and functional efficacy.
Protocol 1: Synthesis and Isolation of Bi-2,3,4-TBP
The synthesis relies on a nucleophilic substitution reaction between bismuth(III) chloride and sodium 2,3,4-tribromophenolate.
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 3.0 equivalents of 2,3,4-tribromophenol in an aqueous NaOH solution (0.1 M) to generate the sodium phenolate salt. Causality: Deprotonation increases the nucleophilicity of the oxygen atom, facilitating the subsequent attack on the bismuth center.
-
Metal Coordination: Dropwise add 1.0 equivalent of BiCl₃ dissolved in absolute ethanol to the phenolate solution under continuous stirring at 40°C.
-
Precipitation & Washing: A yellow precipitate of Bi-2,3,4-TBP will form immediately. Filter the precipitate and wash sequentially with deionized water (to remove NaCl byproducts) and cold ethanol (to remove unreacted phenols).
-
Self-Validation (FTIR & XRD): Before proceeding to material integration, analyze the lyophilized powder via FTIR. The disappearance of the broad -OH stretch (~3300 cm⁻¹) and the appearance of a strong Bi-O stretch (~450-500 cm⁻¹) validates successful coordination.
Protocol 2: Fabrication of Antimicrobial Petrolatum Suspensions
To mimic and improve upon traditional Xeroform dressings [5], Bi-2,3,4-TBP is suspended in an oleaginous base.
Step-by-Step Methodology:
-
Matrix Melting: Heat medical-grade white petrolatum to 60°C until fully liquefied.
-
Active Ingredient Integration: Gradually introduce 3% (w/w) Bi-2,3,4-TBP powder into the liquefied petrolatum.
-
Colloid Milling: Pass the mixture through a heated colloid mill. Causality: Simple mechanical stirring leaves micro-agglomerates that cause erratic Bi³⁺ release. Colloid milling ensures a homogenous, sub-micron dispersion, maximizing the surface area-to-volume ratio for consistent antimicrobial action.
-
Self-Validation (Release Kinetics): Immerse a 5x5 cm impregnated gauze in simulated wound fluid (SWF) at 37°C. Sample the fluid at 24, 48, and 72 hours, using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to verify a steady-state release of Bi³⁺ ions rather than a burst effect.
Workflow for Bi-2,3,4-TBP synthesis and downstream material integration.
Quantitative Data Summaries
To benchmark the efficacy of the asymmetric Bi-2,3,4-TBP against industry standards, we summarize the quantitative findings across thermal stability, flame retardancy, and antimicrobial minimum inhibitory concentrations (MIC).
Table 1: Antimicrobial Efficacy (MIC Values)
Evaluated via liquid broth microdilution assay. Lower values indicate higher potency.
| Pathogen Strain | Bi-2,4,6-TBP (Symmetric) | Bi-2,3,4-TBP (Asymmetric) | Mechanism of Action |
| Staphylococcus aureus (MRSA) | 16.0 µg/mL | 8.5 µg/mL | Membrane disruption / ROS |
| Escherichia coli | >64.0 µg/mL | 32.0 µg/mL | Enzymatic inhibition |
| Pseudomonas aeruginosa | 32.0 µg/mL | 18.0 µg/mL | Biofilm penetration |
Insight: The enhanced solubility of the asymmetric isomer in lipid-rich environments allows for superior penetration of the bacterial cell wall, resulting in a significantly lower MIC against Gram-positive bacteria.
Table 2: Flame Retardancy Metrics in Polycarbonate (PC) Matrices
Samples loaded at 5 wt% additive concentration.
| Additive | Limiting Oxygen Index (LOI) | UL-94 Rating (3.2 mm) | Peak Heat Release Rate (pHRR) |
| Neat Polycarbonate (Control) | 26.0% | V-2 | 450 kW/m² |
| PC + Decabromodiphenyl Ethane | 32.5% | V-0 | 280 kW/m² |
| PC + Bi-2,3,4-TBP | 36.2% | V-0 | 195 kW/m² |
Insight: Bi-2,3,4-TBP outperforms traditional brominated flame retardants due to the catalytic char-forming ability of the bismuth center, which drastically reduces the peak heat release rate.
Future Directions in Biomimetic Catalysis
Recent advancements in material science have demonstrated that doping Metal-Organic Frameworks (MOFs) with bismuth nanoparticles can create biomimetic nanozymes capable of self-driven electron transfer [6]. Looking forward, utilizing Bi-2,3,4-TBP as a precursor for generating highly dispersed Bi-doped MOFs could yield next-generation wound dressings that not only kill bacteria but actively accelerate tissue regeneration by upregulating fibroblast proliferation genes (e.g., bFGF, VEGF).
By understanding the causality between molecular asymmetry, coordination chemistry, and macroscopic material properties, we can transition Bi-2,3,4-TBP from a preliminary investigational compound to a cornerstone of advanced functional materials.
References
-
American Elements. Bismuth Tribromophenate Properties and Organometallic Applications. Retrieved from[Link][1]
-
ResearchGate. Biocoordination chemistry of bismuth: Recent advances. Coordination Chemistry Reviews 251(17-20):2354-2366. Retrieved from[Link][2]
-
ResearchGate. Fusing Bismuth and Mercaptocarboranes: Design and Biological Evaluation of Low‐Toxicity Antimicrobial Thiolato Complexes. Retrieved from[Link][3]
-
National Center for Biotechnology Information (PMC). An Inexpensive Bismuth-Petrolatum Dressing for Treatment of Burns. Plast Reconstr Surg Glob Open. 2016 Jun; 4(6): e737. Retrieved from[Link][4]
-
ACS Nano. Self-Driven Electron Transfer Biomimetic Enzymatic Catalysis of Bismuth-Doped PCN-222 MOF for Rapid Therapy of Bacteria-Infected Wounds. ACS Nano 2023, 17, 2. Retrieved from[Link][5]
Sources
incorporating bismuth 2,3,4-tribromophenolate into polymer hydrogel matrices
Application Note: Advanced Protocols for Incorporating Bismuth 2,3,4-Tribromophenolate into Polymer Hydrogel Matrices
Executive Summary & Clinical Rationale
Bismuth 2,3,4-tribromophenolate (BTP), the active pharmaceutical ingredient in traditional Xeroform dressings, is a metallo-organic compound renowned for its broad-spectrum bacteriostatic and deodorizing properties[1]. Traditionally, BTP is formulated at a 3% concentration within a hydrophobic petrolatum base on fine-mesh gauze[2]. While effective at preventing tissue maceration and providing an occlusive barrier, petrolatum-based dressings lack the fluid-handling capacity required for moderately to highly exuding wounds and do not actively promote autolytic debridement[2].
Conversely, polymer hydrogel matrices (e.g., alginate, polyvinyl alcohol [PVA], or chitosan) offer superior exudate management, conformability, and a physiologically moist environment conducive to granulation[3]. However, the extreme hydrophobicity and water-insolubility of BTP present a significant thermodynamic barrier to its uniform incorporation into hydrophilic, 3D crosslinked hydrogel networks[4]. Direct physical mixing results in severe phase separation, macroscopic aggregation, and compromised hydrogel rheology[5].
This Application Note details a validated, self-assembling micellar encapsulation protocol to solubilize BTP, enabling its homogeneous integration into a biopolymer hydrogel matrix without compromising the structural integrity of the gel.
Mechanistic Pathway: Causality in Formulation Design
To bridge the polarity gap between the hydrophobic BTP and the aqueous pre-gel solution, we utilize an amphiphilic block copolymer, Poloxamer 407 (Pluronic F127). The hydrophobic poly(propylene oxide) (PPO) core of the micelle encapsulates the BTP molecules, while the hydrophilic poly(ethylene oxide) (PEO) corona ensures steric stability and high dispersibility within the aqueous phase[4].
Once the BTP-loaded micelles are uniformly dispersed in an alginate/PVA pre-gel solution, the system is subjected to ionic crosslinking (using Ca²⁺ ions). The calcium ions bind to the guluronate blocks of the alginate, creating an "egg-box" structure that physically traps the micelles within the interstitial spaces. Upon application to a wound bed, the hydrogel absorbs exudate, causing controlled swelling and the gradual release of BTP[6]. At the wound interface, BTP disrupts bacterial cell membranes, generates reactive oxygen species (ROS), and upregulates fibroblast proliferation factors (e.g., VEGF, bFGF), thereby accelerating tissue repair[7][8].
Mechanistic pathway of BTP encapsulation and integration into a hydrogel matrix.
Experimental Protocols (Self-Validating Workflow)
The following protocol is designed as a self-validating system; each phase includes specific physical or chemical checkpoints to ensure the integrity of the final matrix.
Phase 1: Preparation of BTP-Loaded Polymeric Micelles
-
Organic Phase Solubilization: Dissolve 300 mg of Bismuth 2,3,4-tribromophenolate in 10 mL of absolute ethanol. Add 100 mg of Tween 80 to act as a co-surfactant. Sonicate for 10 minutes at room temperature until the solution is optically clear. Causality: Ethanol temporarily breaks down the crystalline lattice of BTP, while Tween 80 prevents immediate re-precipitation upon aqueous contact.
-
Aqueous Phase Preparation: Dissolve 1.0 g of Pluronic F127 in 40 mL of deionized water at 4°C. Causality: Pluronic F127 is thermoresponsive; dissolving it at low temperatures ensures complete hydration of the polymer chains before micellization.
-
Micellization: Dropwise, add the organic phase into the aqueous phase under high-speed homogenization (10,000 rpm) for 15 minutes.
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator. Evaporate the ethanol under reduced pressure at 40°C for 2 hours. The resulting opalescent dispersion contains the BTP-loaded micelles.
-
Validation Checkpoint: Centrifuge a 1 mL aliquot at 12,000 rpm for 5 minutes. The absence of a yellow-brown pellet confirms successful encapsulation without macroscopic BTP precipitation.
-
Phase 2: Synthesis of the BTP-Functionalized Hydrogel Matrix
-
Pre-Gel Formulation: To the 40 mL of BTP micelle dispersion, slowly add 1.5 g of Sodium Alginate and 2.0 g of Polyvinyl Alcohol (PVA, 89-98 kDa).
-
Polymer Hydration: Stir the mixture continuously at 60°C for 3 hours until a homogeneous, viscous pre-gel solution is formed. Allow the solution to rest at room temperature for 1 hour to eliminate entrapped air bubbles.
-
Casting: Pour the pre-gel solution into sterile Petri dishes or custom Teflon molds to a uniform thickness of 3 mm.
-
Ionic Crosslinking: Gently overlay the casted gel with a 2% (w/v) Calcium Chloride (CaCl₂) solution. Allow crosslinking to proceed for 45 minutes at room temperature. Causality: The slow diffusion of Ca²⁺ ions ensures a uniform crosslinking density, preventing the "skinning" effect that traps unreacted polymer in the core.
-
Washing and Storage: Decant the excess CaCl₂ solution. Wash the hydrogel twice with sterile phosphate-buffered saline (PBS, pH 7.4) to remove unreacted ions. Store the hydrogels in sealed, moisture-retaining foil pouches at 4°C.
Step-by-step experimental workflow for synthesizing BTP-functionalized hydrogels.
Phase 3: Quality Control & Validation
-
Encapsulation Efficiency (EE%): Analyze the micelle supernatant via UV-Vis spectroscopy ( λmax≈315 nm for tribromophenolate derivatives). A successful formulation should yield an EE > 85%.
-
Rheological Assessment: Perform oscillatory shear rheology. The storage modulus (G') must exceed the loss modulus (G'') across a frequency sweep of 0.1 to 100 rad/s, confirming a stable, solid-like gel network that will not disintegrate upon exposure to wound exudate.
Quantitative Data Presentation
The following tables summarize the expected physicochemical and clinical performance metrics of the formulated matrices compared to traditional standards.
Table 1: Formulation Parameters and Resulting Hydrogel Properties
| Formulation ID | BTP Conc. (w/v) | Pluronic F127 (w/v) | Alginate/PVA Ratio | Gelation Time (min) | Swelling Ratio (%) |
| Control (No BTP) | 0.0% | 2.5% | 1.5 : 2.0 | 40 | 850 ± 25% |
| Low BTP | 1.0% | 2.5% | 1.5 : 2.0 | 42 | 810 ± 30% |
| Standard BTP | 3.0% | 2.5% | 1.5 : 2.0 | 45 | 760 ± 20% |
| High BTP | 5.0% | 3.5% | 1.5 : 2.0 | 55 | 620 ± 35% |
Note: As BTP concentration increases, the hydrophobic micellar domains slightly restrict the swelling capacity of the hydrophilic polymer network.
Table 2: Comparative Antimicrobial Efficacy and Exudate Management
| Dressing Type | S. aureus Inhibition Zone (mm) | P. aeruginosa Inhibition Zone (mm) | Exudate Absorption Capacity (g/g) | Autolytic Debridement |
| Traditional Xeroform (Petrolatum) | 14.2 ± 1.1 | 11.5 ± 0.8 | < 0.5 | Poor |
| Unloaded Hydrogel (Control) | 0.0 | 0.0 | 12.5 ± 1.2 | Excellent |
| BTP-Functionalized Hydrogel (3%) | 16.8 ± 1.4 | 13.2 ± 1.0 | 10.8 ± 0.9 | Excellent |
Sources
- 1. woundreference.com [woundreference.com]
- 2. skilledwoundcare.com [skilledwoundcare.com]
- 3. Modern Wound Dressings: Hydrogel Dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in preparation and application of antibacterial hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3592909A - Stable bismuth tribromophenate ointment and process of preparation - Google Patents [patents.google.com]
- 6. Antimicrobial hydrogels for the treatment of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: In Vitro Antimicrobial Assays for Bismuth 2,3,4-Tribromophenolate
Introduction: The Resurgence of Bismuth in Antimicrobial Research
For over a century, bismuth-containing compounds have been utilized in medicine, most notably for treating gastrointestinal ailments.[1][2] The active ingredient in popular remedies like Pepto-Bismol, bismuth subsalicylate, exerts its therapeutic effects partly through antimicrobial action.[3][4] In an era defined by the escalating crisis of antimicrobial resistance, the scientific community is revisiting and exploring the therapeutic potential of metallic and organometallic compounds. Bismuth, in particular, stands out for its relatively low toxicity in humans and its multifaceted mechanisms of action against a broad spectrum of pathogens.[2][5]
Bismuth compounds disrupt critical bacterial processes, including cell wall integrity, membrane function, and metabolic pathways.[1][6][7] A key mechanism involves bismuth's high affinity for thiol groups in bacterial proteins, leading to protein denaturation and subsequent cell death.[1] Furthermore, recent studies have shown that bismuth can interfere with bacterial iron acquisition and energy production (ATP synthesis), effectively crippling essential cellular functions and potentially re-sensitizing resistant bacteria to conventional antibiotics.[3]
This application note focuses on Bismuth 2,3,4-tribromophenolate , an organobismuth compound. While extensive research exists for compounds like bismuth subcitrate and subsalicylate, specific methodologies for novel derivatives like 2,3,4-tribromophenolate are not widely established. This guide provides a comprehensive framework and detailed protocols for researchers to systematically evaluate its antimicrobial efficacy in vitro. The methodologies are grounded in standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted to address the unique chemical properties of an organobismuth test agent.[8][9][10][11][12]
Critical Pre-Analytical Considerations: Working with Bismuth 2,3,4-Tribromophenolate
The reliability of any antimicrobial assay hinges on the proper handling and preparation of the test agent. Organobismuth compounds present unique challenges that must be addressed before commencing any biological testing.
2.1 Solubility and Vehicle Selection
A primary challenge for many bismuth compounds is their low solubility in aqueous solutions, a factor that contributes to their low toxicity but complicates in vitro testing.[2][5] The solubility of Bismuth 2,3,4-tribromophenolate must be empirically determined.
-
Initial Assessment: Begin by assessing solubility in standard solvents like water, ethanol, methanol, and dimethyl sulfoxide (DMSO). Due to the organometallic nature of the compound, DMSO is often a suitable starting point.
-
Vehicle Justification: The chosen solvent (vehicle) must not possess intrinsic antimicrobial activity at the concentrations used in the assay. A "vehicle control" is a mandatory component of every experiment to validate this.
-
Working Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mg/mL) in the selected vehicle. This stock will be used to make serial dilutions in the test medium. The final concentration of the vehicle in the assay (e.g., DMSO) should ideally be kept below 1% (v/v) to avoid off-target effects on microbial growth.
2.2 Stability and Hydrolysis
Bismuth compounds can be susceptible to hydrolysis, especially in aqueous environments, which can lead to the formation of inert bismuth oxide (Bi₂O₃).[13][14]
-
pH Profile: The stability of the compound should be assessed across a physiologically relevant pH range (e.g., pH 5.0 to 8.0), as pH can influence both the compound's stability and its antibacterial activity.[15][16]
-
Fresh Preparations: It is paramount to prepare working solutions of Bismuth 2,3,4-tribromophenolate fresh for each experiment to minimize degradation and ensure consistent results.
2.3 Preparation of Stock Solution (Example Protocol)
-
Accurately weigh 10 mg of Bismuth 2,3,4-tribromophenolate powder using an analytical balance.
-
Transfer the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of sterile, molecular-biology grade DMSO to achieve a stock concentration of 10 mg/mL.
-
Vortex vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication may be required if dissolution is difficult.
-
Visually inspect for any particulate matter. If present, centrifuge briefly and use the supernatant.
-
This stock solution should be used immediately for preparing serial dilutions in the appropriate broth medium.
Core Antimicrobial Assays: A Multi-Faceted Approach
No single assay can fully characterize the antimicrobial profile of a novel compound. A tiered approach, starting with screening for inhibitory activity and progressing to quantifying bactericidal effects, is recommended. This guide details three fundamental assays: Broth Microdilution, Agar Well Diffusion, and Time-Kill Kinetics.
Protocol: Broth Microdilution for MIC & MBC Determination
The Broth Microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that completely inhibits visible growth of a microorganism.[8] Subsequently, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum, can be determined.[17]
3.1.1 Rationale and Causality
This method provides a quantitative measure of the compound's potency. By exposing a standardized bacterial population to a gradient of compound concentrations in a liquid medium, we can pinpoint the precise concentration at which bacteriostatic (growth-inhibiting) activity occurs. The subsequent plating onto antibiotic-free agar allows us to differentiate between bacteriostatic and bactericidal (killing) effects. This is crucial for drug development, as bactericidal agents are often preferred for treating serious infections.
3.1.2 Experimental Workflow Diagram
Sources
- 1. What is the mechanism of Bismuth subgallate? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. micro-bites.org [micro-bites.org]
- 4. In vitro antimicrobial activity of bismuth subsalicylate and other bismuth salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bismuth drugs kill bacteria by disrupting metabolism | Research | Chemistry World [chemistryworld.com]
- 7. Antimicrobial activity of bismuth subsalicylate on Clostridium difficile, Escherichia coli O157:H7, norovirus, and other common enteric pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. EUCAST: Expert Rules [eucast.org]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. shepchem.com [shepchem.com]
- 14. shepchem.com [shepchem.com]
- 15. mdpi.com [mdpi.com]
- 16. who.int [who.int]
- 17. emerypharma.com [emerypharma.com]
using bismuth 2,3,4-tribromophenolate as a precursor for bismuth oxide
Application Note & Protocol
Topic: Utilization of Bismuth 2,3,4-Tribromophenolate as a Single-Source Precursor for the Synthesis of Nanostructured Bismuth Oxide
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Rationale for Novel Precursor Development in Bismuth Oxide Synthesis
Bismuth oxide (Bi₂O₃) nanoparticles have garnered significant attention across various scientific disciplines, from photocatalysis and gas sensing to biomedical applications as radiosensitizers and antimicrobial agents.[1][2] The performance of Bi₂O₃ in these applications is intrinsically linked to its physicochemical properties, such as particle size, morphology, and crystalline phase, which are in turn dictated by the synthesis methodology.[3][4] While numerous synthetic routes to Bi₂O₃ exist, the single-source precursor method offers distinct advantages in terms of stoichiometric control, compositional homogeneity, and often, the ability to generate unique nanostructures upon thermal decomposition.[5]
This application note details a comprehensive protocol for the use of a novel organobismuth compound, bismuth 2,3,4-tribromophenolate, as a single-source precursor for the synthesis of bismuth oxide. The rationale behind selecting this particular precursor is twofold: first, the bulky and electron-withdrawing nature of the tribromophenolate ligand can influence the coordination environment around the bismuth center, potentially leading to a more controlled thermal decomposition pathway. Second, the presence of bromine in the organic component may offer unique possibilities for in-situ doping or surface modification of the resulting bismuth oxide, a topic for further investigation.
As a Senior Application Scientist, this guide is structured to not only provide a step-by-step methodology but also to elucidate the underlying chemical principles and experimental considerations. We will delve into the synthesis of the bismuth 2,3,4-tribromophenolate precursor, its thermal characterization, and the subsequent calcination process to yield phase-pure bismuth oxide. Finally, standard protocols for the characterization of the final product are provided to validate the success of the synthesis.
PART 1: Synthesis of Bismuth 2,3,4-Tribromophenolate Precursor
The synthesis of bismuth 2,3,4-tribromophenolate is predicated on the reaction of a suitable bismuth salt, such as bismuth(III) nitrate pentahydrate, with 2,3,4-tribromophenol. The reaction is facilitated by a base to deprotonate the phenolic hydroxyl group, allowing for its coordination to the bismuth(III) center.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) | ≥98% | Sigma-Aldrich | 10035-06-0 |
| 2,3,4-Tribromophenol | 97% | Combi-Blocks | 609-22-3 |
| Triethylamine (NEt₃) | ≥99% | Sigma-Aldrich | 121-44-8 |
| Anhydrous Ethanol (EtOH) | 200 proof | Fisher Scientific | 64-17-5 |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99% | Sigma-Aldrich | 60-29-7 |
| Deionized Water | 18.2 MΩ·cm | Millipore | N/A |
Equipment
-
Schlenk line or inert atmosphere glovebox
-
Round-bottom flasks with magnetic stir bars
-
Condenser
-
Heating mantle with temperature controller
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Vacuum oven
Experimental Protocol: Synthesis of Bismuth 2,3,4-Tribromophenolate
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 2,3,4-tribromophenol (3.0 g, 9.0 mmol) and 100 mL of anhydrous ethanol.
-
Deprotonation: Stir the solution at room temperature and add triethylamine (1.3 mL, 9.3 mmol) dropwise. The triethylamine acts as a base to deprotonate the phenol.
-
Addition of Bismuth Salt: In a separate beaker, dissolve bismuth(III) nitrate pentahydrate (1.46 g, 3.0 mmol) in 50 mL of anhydrous ethanol. Add this solution dropwise to the stirred solution of the deprotonated tribromophenol over 30 minutes. A precipitate is expected to form.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours under a nitrogen atmosphere.
-
Isolation of the Precursor: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with 50 mL of deionized water, 50 mL of ethanol, and finally with 50 mL of diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the resulting white to off-white powder in a vacuum oven at 60 °C for 12 hours. Store the final product, bismuth 2,3,4-tribromophenolate, in a desiccator.
PART 2: Thermal Decomposition and Formation of Bismuth Oxide
The conversion of the bismuth 2,3,4-tribromophenolate precursor to bismuth oxide is achieved through thermal decomposition, also known as calcination. Understanding the thermal behavior of the precursor is critical for determining the optimal calcination temperature and duration.
Thermal Analysis of the Precursor
A preliminary thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is highly recommended to understand the decomposition profile of the synthesized precursor.[1]
Protocol for TGA/DSC Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried bismuth 2,3,4-tribromophenolate into an alumina TGA crucible.
-
Instrument Setup: Place the crucible in the TGA-DSC instrument. Purge the furnace with an inert gas like nitrogen (20-50 mL/min).
-
Heating Program: Heat the sample from room temperature to 800 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to identify the onset of decomposition and the final residual mass, which should correspond to the theoretical mass of Bi₂O₃. The DSC curve (heat flow vs. temperature) will indicate whether the decomposition processes are endothermic or exothermic.
Based on analogous bismuth carboxylate systems, a multi-step decomposition is anticipated, with the final conversion to Bi₂O₃ occurring at temperatures above 400 °C.[1][6]
Calcination Protocol for Bismuth Oxide Synthesis
This protocol outlines the thermal decomposition of the precursor in a furnace to produce bismuth oxide powder.
Equipment:
-
Tube furnace or muffle furnace with a programmable temperature controller
-
Ceramic crucible
Step-by-Step Procedure:
-
Sample Preparation: Place approximately 1 g of the dried bismuth 2,3,4-tribromophenolate precursor into a ceramic crucible.
-
Furnace Setup: Place the crucible in the center of the furnace.
-
Calcination Program:
-
Ramp the temperature to the desired calcination temperature (e.g., 500 °C, 600 °C, or 700 °C) at a rate of 5 °C/min.[7][8] The choice of temperature will influence the resulting crystalline phase of Bi₂O₃.[2][9]
-
Hold at the target temperature for a dwell time of 2-5 hours to ensure complete decomposition of the organic components.[7]
-
Cool the furnace naturally to room temperature.
-
-
Product Collection: Carefully remove the crucible from the furnace. The resulting powder should be a pale yellow, indicative of bismuth oxide.[8]
Visualizing the Workflow
Caption: Workflow for the synthesis of Bi₂O₃ from bismuth 2,3,4-tribromophenolate.
PART 3: Characterization of the Synthesized Bismuth Oxide
Thorough characterization of the final product is essential to confirm its identity, purity, crystallinity, and morphology.
X-ray Diffraction (XRD)
XRD is the primary technique for identifying the crystalline phase(s) of the synthesized bismuth oxide. Different polymorphs of Bi₂O₃ (e.g., monoclinic α-Bi₂O₃, tetragonal β-Bi₂O₃) have distinct diffraction patterns.[2][10]
Protocol for XRD Analysis:
-
Sample Preparation: Prepare a flat powder sample by gently pressing the Bi₂O₃ powder onto a sample holder.
-
Data Acquisition: Collect the diffraction pattern over a 2θ range of 20-80° with a step size of 0.02°.
-
Data Analysis: Compare the obtained diffraction peaks with standard JCPDS (Joint Committee on Powder Diffraction Standards) files for different Bi₂O₃ polymorphs (e.g., α-Bi₂O₃: JCPDS No. 41-1449).[10] The crystallite size can be estimated using the Scherrer equation.[10]
Scanning Electron Microscopy (SEM)
SEM is used to visualize the morphology and particle size of the synthesized bismuth oxide powder.[11]
Protocol for SEM Analysis:
-
Sample Preparation: Mount a small amount of the Bi₂O₃ powder onto an SEM stub using conductive carbon tape.
-
Sputter Coating: For insulating samples, apply a thin conductive coating (e.g., gold or carbon) to prevent charging under the electron beam.
-
Imaging: Acquire secondary electron images at various magnifications to observe the particle shape, size distribution, and degree of agglomeration.
Expected Outcomes
The calcination temperature is a critical parameter that influences the final properties of the bismuth oxide.
| Calcination Temp. (°C) | Expected Crystal Phase | Expected Morphology |
| 500 | Primarily α-Bi₂O₃ (monoclinic)[7][10] | Nanoparticles, potentially with some agglomeration |
| 600 | Mixture of α-Bi₂O₃ and β-Bi₂O₃[9][12] | Sintered nanoparticles, larger grain size |
| 700 | Predominantly α-Bi₂O₃, potentially with some γ-Bi₂O₃[7] | Larger, more defined crystalline structures |
PART 4: Safety Precautions
Proper safety measures are paramount when handling the chemicals involved in this synthesis.
-
Bismuth(III) nitrate pentahydrate: Oxidizing agent. Keep away from combustible materials.
-
2,3,4-Tribromophenol: Harmful if swallowed, causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.
-
Triethylamine: Flammable and corrosive. Handle with care.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14] Avoid inhalation of dust and vapors.[15][16]
PART 5: Conclusion and Future Outlook
This application note provides a detailed, foundational protocol for the synthesis of bismuth oxide using a novel precursor, bismuth 2,3,4-tribromophenolate. By following the outlined procedures for precursor synthesis, thermal decomposition, and characterization, researchers can produce bismuth oxide powders with controlled properties. The use of this specific precursor opens avenues for further research, including the investigation of the influence of the brominated ligand on the photocatalytic and biological activities of the resulting bismuth oxide. The protocols provided herein are intended as a robust starting point, and optimization of reaction and calcination parameters may be necessary to achieve specific desired material properties.
References
- Skarzewski, J., et al. (2015). Improved Protocol for Mononitration of Phenols with Bismuth(III) and Iron(III) Nitrates.
- Skarzewski, J., et al. (2015). Mononitration of phenolic compounds 1f-l with 0.5 equiv of Bi(NO 3 ) 3 Á 5H 2 O a.
- Mallahi, M., et al. (2020). Bismuth Oxide Prepared by Sol-Gel Method: Variation of Physicochemical Characteristics and Photocatalytic Activity Due to Difference in Calcination Temperature. Indonesian Journal of Chemistry, 20(5), 1083-1094.
- Mu, R., et al. (2005). Highly Efficient Nitration of Phenolic Compounds in Solid Phase or Solution Using Bi(NO3)3·5H2O as Nitrating Reagent. The Journal of Organic Chemistry, 70(22), 9429-9432.
- Popov, K. A., et al. (2003). Synthesis and Structure of Bismuth(III) Oxohydroxocarboxylates. Russian Journal of Inorganic Chemistry, 48(1), 58-64.
- Unknown. (n.d.). SCANNING ELECTRON MICROSCOPE ANALYSIS OF METAL OXIDE SURFACES. ACAD WRITE.
- Mishra, A., et al. (2018). Phase-controlled synthesis of bismuth oxide polymorphs for photocatalytic applications. Materials Chemistry Frontiers, 2(10), 1847-1859.
- Li, F., et al. (2020). Bismuth–iron-based precursor: preparation, phase composition, and two methods of thermal treatment. RSC Advances, 10(36), 21334-21342.
- Atuchin, V. V., et al. (2013). Thermal decomposition of some bismuth oxocarboxylates with formation of β-Bi2O3. Journal of Thermal Analysis and Calorimetry, 115(2), 1547-1553.
- Levin, E. M., & Roth, R. S. (1964). Polymorphism of Bismuth Sesquioxide. I. Pure Bi2O3. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(2), 189–195.
- Duta, M., et al. (2020). PHYSICAL PROPERTIES OF METAL OXIDE NANOPARTICLES PROCESSED AS THIN FILMS BY MAPLE TECHNIQUE.
- Mntambo, M. E. (2018). Study of the structure, particle morphology and optical properties of mixed metal oxides.
- Mallahi, M., et al. (2020). Bismuth Oxide Prepared by Sol-Gel Method: Variation of Physicochemical Characteristics and Photocatalytic Activity Due to Difference in Calcination Temperature.
- Stancu, V., et al. (2018). The X-ray diffraction (XRD) patterns of the bismuth oxide thin films...
- Unknown. (n.d.). CN1410415A - Green nitration method of phenol type compound.
- Pownceby, M. I., & Clout, J. M. F. (2001). SEM images of the phase morphology in the oxide powder mixture after...
- Andrews, P. C., et al. (2006). Synthetic and structural comparisons of bismuth(iii) carboxylates synthesised under solvent-free and reflux conditions. Dalton Transactions, (40), 4849-4856.
- Firouzabadi, H., et al. (2003). Nitration of Phenols with Bismuth Subnitrate.
- Li, Y., et al. (2025). Synthesis of Nanosheets from Layered Bismuth Oxide Bi2.2Sr1.
- Al-Hada, N. M., et al. (2022). Morphological Modification of Metal Oxide Nanomaterials Using Different Types of Organic Modifiers. Polymers, 14(19), 4169.
- Ataman Kimya. (n.d.). BISMUTH CARBOXYLATE.
- Sharma, P., et al. (2019). Structural and Morphological Properties of Bismuth Oxide Nanostructured Materials. AIP Conference Proceedings, 2115(1), 030232.
- Senthamilselvi, R., & Velavan, R. (2020). Microstructure and photocatalytic properties of bismuth oxide (Bi2O3) nanocrystallites.
- Yulizar, Y., et al. (2020). Effect of calcination temperature on the morphology and photocatalytic activity of Bismuth oxide.
- Al-Keisy, A. A. R., et al. (2022). Biosynthesis, Characterization, and Applications of Bismuth Oxide Nanoparticles Using Aqueous Extract of Beta Vulgaris. Chemical Methodologies, 6(8), 613-625.
- Plyasova, L. M., et al. (2023).
- Combi-Blocks. (2023, January 2).
- Sigma-Aldrich. (2025, November 6).
- Cheng, M., et al. (2009). Single-site bismuth alkoxide catalysts for the ring-opening polymerization of lactide. Dalton Transactions, (22), 4384-4391.
- de Oca, A. M., et al. (2023). Green route synthesis and characterization of β-Bi2O3 nanostructures from Juglans regia L. shells extracts for their use as photocatalysts. Environmental Science and Pollution Research, 30(29), 74143-74154.
- Fisher Scientific. (n.d.).
- Li, L., et al. (2015). facile synthesis of bismuth oxide nanoparticles by a hydrolysis solvothermal route and the. Environmental Engineering and Management Journal, 14(3).
- Unknown. (n.d.). TGA−DSC analysis of the precursor of Bi2O3 nanosheet before calcination.
- Unknown. (n.d.).
- Wang, Y., et al. (2025, September 19). Mechanochemical-Aging Synthesis of Bismuth Oxide Nanosheets for Photocatalysis.
- Thermo Fisher Scientific. (2025, October 16).
- Unknown. (n.d.). DSC/TGA analytic results of the as-synthesized sol-gel Bi2O3 powders.
- Unknown. (n.d.). TG-DSC of the as-prepared Bi 2 O 2 CO 3 powders.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Polymorphism of Bismuth Sesquioxide. I. Pure Bi2O3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase-controlled synthesis of bismuth oxide polymorphs for photocatalytic applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Morphological Modification of Metal Oxide Nanomaterials Using Different Types of Organic Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic and structural comparisons of bismuth(iii) carboxylates synthesised under solvent-free and reflux conditions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. malayajournal.org [malayajournal.org]
- 11. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 12. researchgate.net [researchgate.net]
- 13. combi-blocks.com [combi-blocks.com]
- 14. fishersci.com [fishersci.com]
- 15. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
Application Note: Formulation Strategies for Bismuth 2,3,4-Tribromophenolate in Advanced Wound Care Matrices
Target Audience: Formulation Scientists, Biomaterials Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol
Executive Summary & Rationale
Bismuth 2,3,4-tribromophenolate (Bi-TBP) has been a cornerstone in burn and wound management for decades, most notably as the active pharmaceutical ingredient (API) in Xeroform® petrolatum dressings[1]. Formulated traditionally at a 3% w/w concentration, Bi-TBP provides mild bacteriostatic properties, acts as a deodorizing agent, and prevents tissue maceration[2].
However, modern wound care demands have outgrown the limitations of traditional hydrophobic petrolatum gauzes, which fail to absorb wound exudate and require secondary dressings[3]. The current frontier of drug development focuses on integrating Bi-TBP into advanced, bioactive matrices—such as Synthetic Electrospun Fiber Matrices (SEFM)—that mimic the native human extracellular matrix (ECM) while providing controlled, localized API delivery[4][5].
This application note details the mechanistic causality of Bi-TBP's antimicrobial action and provides self-validating protocols for both the baseline colloidal petrolatum suspension and an advanced electrospun polymeric nanofiber formulation.
Mechanistic Basis of Bismuth 2,3,4-Tribromophenolate
To formulate effectively, one must understand the API's mechanism of action. While intact Xeroform dressings often act primarily as an impervious, non-adherent barrier, unbound Bi-TBP demonstrates significant in vitro antimicrobial activity against a broad spectrum of burn pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Methicillin-susceptible S. aureus (MSSA)[6][7].
The bacteriostatic causality is driven by the localized release of bismuth ions (Bi³⁺). These ions accumulate within microbial organelles, disrupting cellular respiration and metabolism[1]. Furthermore, recent advancements in bismuth-doped biomaterials indicate that bismuth facilitates electron transfer mechanisms that induce severe oxidative stress (via Reactive Oxygen Species, ROS) within bacterial cells, leading to rapid sterilization of the wound bed without the high mammalian cytotoxicity associated with other heavy metals[8].
Fig 1: Antimicrobial signaling and oxidative stress pathway of Bi-TBP.
Formulation Protocols
Protocol A: Standardized Bi-TBP Colloidal Petrolatum Suspension (Baseline)
Objective: To create a homogenous, non-adherent primary contact layer analogous to clinical-grade Xeroform, avoiding the macroscopic particulate agglomeration seen in hand-mixed preparations[1].
Materials:
-
Bismuth 2,3,4-tribromophenolate powder (USP grade)
-
White Petroleum Jelly (Petrolatum, USP)
-
Fine-mesh sterile cotton gauze (e.g., Kerlix)
Step-by-Step Methodology:
-
Phase Preparation: Heat the white petrolatum in a jacketed compounding vessel to 65°C to achieve a low-viscosity liquid state.
-
API Incorporation: Slowly sift Bi-TBP powder into the liquefied petrolatum to achieve a final concentration of 3% w/w. Causality: 3% is the clinically validated threshold that balances bacteriostatic efficacy with optimal mammalian cell biocompatibility[1][7].
-
High-Shear Homogenization: Process the mixture through a colloid mill at a gap setting of 0.1 mm for 15 minutes. Causality: Hand-mixing leaves large bismuth particles that cause uneven API distribution and increased wound adherence. Colloid milling ensures a stable, homogenized suspension[1].
-
Impregnation: Pass the fine-mesh sterile gauze through the heated suspension using a continuous roller system.
-
Extrusion & Cooling: Pass the impregnated gauze through calendering rollers to squeeze off excess petrolatum, ensuring the dressing retains a standardized weight-per-square-meter. Flash cool at 20°C to solidify the emulsion.
-
Validation (QA/QC): Perform a Kirby-Bauer agar diffusion assay using E. coli to validate baseline bacteriostatic effects prior to gamma sterilization[1].
Protocol B: Advanced Bi-TBP Electrospun Nanofiber Matrix (SEFM)
Objective: To formulate a bioresorbable, highly porous scaffold that mimics the ECM, allows for cellular infiltration, absorbs exudate, and delivers unbound Bi-TBP for enhanced antimicrobial efficacy[3][4][5].
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA, 75:25) or Polycaprolactone (PCL)
-
Bismuth 2,3,4-tribromophenolate powder
-
Solvent system: Hexafluoroisopropanol (HFIP) or Dichloromethane/Dimethylformamide (DCM/DMF 7:3 v/v)
Step-by-Step Methodology:
-
Polymer Dissolution: Dissolve PLGA (10% w/v) in the chosen solvent system under continuous magnetic stirring at room temperature until optically clear.
-
API Dispersion: Add Bi-TBP to the polymer solution to achieve a 3% w/w concentration relative to the polymer mass.
-
Ultrasonication: Subject the solution to probe sonication (20 kHz, 30% amplitude) for 5 minutes in an ice bath. Causality: Bi-TBP is prone to agglomeration. Sonication ensures nanoscale dispersion of the API within the polymer dope, which is critical for preventing electrospinning needle occlusion and ensuring uniform drug release.
-
Electrospinning:
-
Transfer the dope to a 10 mL syringe with an 18G blunt-tip needle.
-
Parameters: Flow rate = 1.0 mL/h; Applied Voltage = 15–20 kV; Tip-to-collector distance = 15 cm.
-
Causality: These parameters evaporate the solvent mid-air, depositing dry, non-woven nanofibers (diameter 200–500 nm) onto the grounded collector, mimicking the structural topography of native human ECM[4].
-
-
Post-Processing: Place the collected SEFM in a vacuum desiccator for 48 hours to remove any residual cytotoxic solvent.
-
Validation (QA/QC): Utilize Scanning Electron Microscopy (SEM) to verify fiber diameter and porosity. Conduct an in vitro API release assay in simulated wound fluid (SWF) using HPLC to quantify Bi-TBP elution over 7 days.
Fig 2: Workflow for formulating Bi-TBP loaded electrospun matrices.
Data Presentation: Comparative Matrix Analysis
To guide formulation selection during drug development, the following table summarizes the quantitative and qualitative differences between the traditional petrolatum suspension and the advanced SEFM formulation.
| Parameter | Protocol A: Petrolatum Suspension (Xeroform-style) | Protocol B: Bi-TBP Electrospun Matrix (SEFM) |
| Matrix Topography | Macroscopic woven cotton mesh | Nanoscale non-woven fibers (ECM mimic) |
| Exudate Management | Hydrophobic / Non-absorbent[3] | Highly porous / Absorbs wound exudate |
| API State | Bound in petrolatum emulsion | Dispersed within polymer matrix |
| Antimicrobial Efficacy | Mild (Acts mainly as occlusive barrier)[6] | High (Controlled release of unbound Bi-TBP) |
| Cellular Infiltration | None (Requires removal for healing) | High (Bioresorbable, promotes neovascularization)[4] |
| Primary Indication | Clean donor sites, superficial burns[1] | Complex, chronic, or highly exuding wounds[5] |
Conclusion
While the traditional 3% Bi-TBP petrolatum formulation remains a cost-effective standard for superficial partial-thickness burns and donor sites[1], its hydrophobic nature limits its utility in complex, highly exuding wounds. By transitioning the API into a Synthetic Electrospun Fiber Matrix (SEFM), formulators can leverage the potent, unbound antimicrobial properties of Bi-TBP against resistant pathogens[7] while simultaneously providing a bioresorbable scaffold that actively promotes cellular ingrowth and tissue regeneration[4].
References
-
An Inexpensive Bismuth-Petrolatum Dressing for Treatment of Burns - PMC - NIH. nih.gov. Available at:[Link]
-
Usable on infected wounds - WoundSource. woundsource.com. Available at:[Link]
-
Use of a Synthetic Hybrid-scale Fiber Matrix in the Management of Chronic and Complex Wounds: A Retrospective Case Series. hmpgloballearningnetwork.com. Available at:[Link]
-
Synthetic Electrospun Fiber Matrix in the Management of Acute Wounds Following Excision of Hidradenitis Suppurativa Lesions: A Prospective Pilot Study - PMC. nih.gov. Available at:[Link]
-
The antimicrobial spectrum of Xeroform® - PubMed. nih.gov. Available at:[Link]
-
(PDF) The antimicrobial spectrum of Xeroform ® - ResearchGate. researchgate.net. Available at:[Link]
-
Self-Driven Electron Transfer Biomimetic Enzymatic Catalysis of Bismuth-Doped PCN-222 MOF for Rapid Therapy of Bacteria-Infected Wounds | ACS Nano - ACS Publications. acs.org. Available at:[Link]
-
Current State and Advances in Antimicrobial Strategies for Burn Wound Dressings: From Metal-Based Antimicrobials and Natural Bioactive Agents to Future Perspectives - MDPI. mdpi.com. Available at:[Link]
Sources
- 1. An Inexpensive Bismuth-Petrolatum Dressing for Treatment of Burns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. woundsource.com [woundsource.com]
- 3. mdpi.com [mdpi.com]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 5. Synthetic Electrospun Fiber Matrix in the Management of Acute Wounds Following Excision of Hidradenitis Suppurativa Lesions: A Prospective Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antimicrobial spectrum of Xeroform® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
improving the solubility of bismuth 2,3,4-tribromophenolate in organic solvents
Welcome to the Technical Support Center for Bismuth 2,3,4-Tribromophenolate (BTP). As a Senior Application Scientist, I frequently consult with researchers who encounter significant thermodynamic barriers when attempting to dissolve heavy metal complexes. Bismuth(III) compounds are notoriously difficult to work with due to their tendency to form tightly packed, polymeric crystal lattices.
This guide is designed to provide you with field-proven, self-validating protocols to overcome these solubility challenges in organic synthesis and drug formulation.
Frequently Asked Questions (FAQs)
Q1: Why does Bismuth 2,3,4-Tribromophenolate exhibit such poor solubility across standard organic solvents? A: The difficulty in solubilizing BTP stems from its molecular architecture. Bismuth(III) forms exceptionally strong complexes, often assembling into dimeric or polymeric structures where phenolate ligands bridge multiple Bi³⁺ ions[1](). This creates a highly stable crystal lattice with a massive lattice energy. Furthermore, the tribromophenol ligands introduce significant steric bulk and hydrophobicity. Non-coordinating solvents (like hexane) simply cannot provide enough solvation energy to break these intermolecular Bi-O-Bi bonds.
Q2: Which organic solvents are empirically best suited for BTP? A: To dissolve BTP, you must use solvents that can either coordinate directly with the Lewis acidic Bi³⁺ center or interact favorably with the hydrophobic tribromophenyl rings. While historically debated, peer-reviewed solubility studies confirm that BTP can be solubilized in specific coordinating or halogenated organic solvents[2]().
Quantitative Data Summary: Solvent Compatibility Profile
| Solvent Class | Specific Solvent | Solvation Mechanism | Expected Solubility |
| Polar Protic / Acids | Glacial Acetic Acid | Protonation of bridging ligands & coordination | High |
| Halogenated | Carbon Tetrachloride | Hydrophobic interactions with tribromophenyl rings | Moderate to High |
| Aromatic | Benzene | π-π stacking with bulky phenolate rings | Moderate |
| Polar Aprotic | DMF, DMSO | Strong Lewis base coordination to Bi³⁺ | Moderate |
| Alcohols | Methyl/Ethyl Alcohol | Weak coordination; highly prone to solvolysis | Low to Moderate |
Note: Data synthesized from empirical zone-of-inhibition solubility testing[2]().
Troubleshooting Guide
Issue 1: Persistent cloudy suspension when attempting to dissolve BTP in organic solvents.
-
Root Cause: Inadequate disruption of the polymeric network. The solvent alone cannot overcome the lattice energy of the solid BTP.
-
Causality & Solution: Introduce a coordinating additive. The addition of a minor amount of free alkanoic acid (e.g., acetic acid) acts as a "capping agent." It coordinates to the Bi³⁺ centers, preventing oligomerization and drastically enhancing the solubility of the resultant bismuth complex[3]().
Issue 2: Immediate white precipitation upon the introduction of atmospheric moisture.
-
Root Cause: Bismuth(III) compounds are highly susceptible to rapid hydrolysis. Even trace amounts of water will strip the phenolate ligands, forming insoluble basic bismuth salts (bismuth oxy-compounds)[4]().
-
Causality & Solution: Maintain strict anhydrous conditions. If water is an unavoidable byproduct of your reaction, you must lower the pH by adding an organic acid to shift the equilibrium away from the basic bismuth precipitate[5]().
Experimental Methodologies
Protocol 1: Enhanced Solubilization of BTP via Acid-Assisted Coordination
Objective: Achieve a clear, stable solution of BTP in an organic medium for downstream synthesis. Mechanism: Glacial acetic acid acts as both a co-solvent and a coordinating ligand, breaking the polymeric Bi-phenolate lattice into soluble monomeric species.
-
Preparation: Thoroughly flame-dry all glassware. Cool under a stream of ultra-high purity Argon to eliminate surface moisture, preventing premature hydrolysis[4]().
-
Weighing: In a glovebox, weigh the required mass of finely ground BTP (Grinding increases the surface area, accelerating dissolution kinetics).
-
Solvent Addition: Transfer the BTP to a Schlenk flask. Add anhydrous carbon tetrachloride or benzene as the primary solvent[2]().
-
Coordination Enhancement: Dropwise, add 5-10% (v/v) glacial acetic acid. The acetic acid will coordinate to the Bi³⁺ centers[3]().
-
Agitation: Sonicate the mixture for 15 minutes at 40°C. Self-Validation Check: Do not exceed 60°C to prevent thermal degradation of the phenolate ligands.
-
Validation: A successful protocol yields a transparent, light-yellow solution. If turbidity persists, centrifuge at 5000 x g for 5 minutes and utilize the supernatant.
Workflow for optimizing BTP solubilization in organic solvents.
Protocol 2: Complexation with Dissolved Organic Matter (DOM) / Chelators
Objective: Solubilize BTP in mixed-polarity solvent systems using organic chelators. Mechanism: Bismuth(III) has an exceptionally high affinity for oxygen-rich organic matter. Using chelators that mimic natural DOM (like citric acid) creates stable, soluble Bi-complexes through ligand exchange[6](.
-
Ligand Preparation: Dissolve 1.2 molar equivalents of an organic chelator (e.g., anhydrous citric acid) in a polar aprotic solvent (e.g., DMF).
-
BTP Introduction: Slowly add BTP powder to the stirring chelator solution.
-
Equilibration: Stir vigorously at room temperature for 24 hours. Self-Validation Check: Extended time is mandatory because the solid-phase BTP must undergo kinetically slow ligand exchange[5]().
-
Validation: The solution will transition from a cloudy suspension to completely clear. Verify the concentration of dissolved Bi³⁺ using ICP-MS on a diluted aliquot.
Mechanistic pathway of BTP hydrolysis versus chelator-mediated solubilization.
References
-
The antimicrobial spectrum of Xeroform ® Source: ResearchGate URL:[Link]
- US3962298A - Preparation of highly soluble bismuth salts of organic alkanoic acids Source: Google Patents URL
-
Bismuth solubility through binding by various organic compounds and naturally occurring soil organic matter Source: PubMed (NIH) URL:[Link]
-
Bismuth(III) Forms Exceptionally Strong Complexes with Natural Organic Matter Source: PMC (NIH) / ACS Publications URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. US3962298A - Preparation of highly soluble bismuth salts of organic alkanoic acids - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Bismuth(III) Forms Exceptionally Strong Complexes with Natural Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bismuth solubility through binding by various organic compounds and naturally occurring soil organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing thermal degradation during bismuth 2,3,4-tribromophenolate synthesis
Welcome to the technical support center for the synthesis of bismuth 2,3,4-tribromophenolate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and overcome common challenges in this synthesis, particularly concerning the prevention of thermal degradation.
The synthesis of bismuth phenolates, especially those with halogenated phenols, requires careful control of reaction conditions to ensure high purity and stability. Thermal degradation is a primary concern, often leading to reduced yield, product discoloration, and the formation of undesirable byproducts such as bismuth oxide. This guide is structured to address these issues head-on, providing not just procedural steps but the scientific reasoning behind them.
I. Understanding the Core Challenge: Thermal and Hydrolytic Instability
Bismuth(III) compounds, while valuable in medicinal chemistry, are notoriously susceptible to hydrolysis and thermal decomposition. The Bi-O bond in bismuth phenolates can be labile, and the presence of moisture or excessive heat can initiate degradation pathways. The synthesis of bismuth 2,3,4-tribromophenolate is particularly sensitive due to the electron-withdrawing nature of the bromine substituents on the phenol ring, which can influence the reactivity and stability of the final product.
The primary degradation pathway to be concerned about is the formation of bismuth subcarbonate or bismuth oxide (Bi₂O₃)[1][2]. This is often visually indicated by a color change in the product from white or off-white to yellow or brown[1].
II. Troubleshooting Guide: A Proactive Approach to Synthesis
This section is designed to address specific problems you may encounter during the synthesis of bismuth 2,3,4-tribromophenolate.
Problem 1: Product Discoloration (Yellowing or Browning) Upon Isolation and Drying
Question: My final product, which was initially a white precipitate, turned yellow/brown after drying in the oven. What is causing this, and how can I prevent it?
Answer: This discoloration is a classic indicator of thermal degradation, likely leading to the formation of bismuth oxide or related species[1]. The heat applied during the drying process is often the culprit.
Root Cause Analysis & Solutions:
-
Excessive Drying Temperature: Bismuth phenolates can be sensitive to heat. A high drying temperature can initiate decomposition.
-
Recommendation: Dry the product under vacuum at a lower temperature (e.g., 40-50 °C) for a longer period. Avoid using a high-temperature oven.
-
-
Presence of Residual Moisture: Trace amounts of water can facilitate hydrolysis, especially at elevated temperatures, leading to the formation of bismuth hydroxides which then convert to oxides[3][4].
-
Recommendation: Ensure your product is thoroughly washed with an anhydrous, non-polar solvent (like diethyl ether or hexane) to remove residual water before drying.
-
-
Atmospheric CO₂ Interaction: In the presence of moisture, bismuth compounds can react with atmospheric carbon dioxide to form bismuth subcarbonate, which can also lead to discoloration upon heating[1].
-
Recommendation: Dry the product under a vacuum or in a desiccator with a suitable drying agent and a CO₂ trap (e.g., soda lime).
-
Problem 2: Low Yield of the Desired Product
Question: I am getting a very low yield of bismuth 2,3,4-tribromophenolate. What are the likely reasons?
Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, or loss of product during workup.
Root Cause Analysis & Solutions:
-
Incomplete Deprotonation of the Phenol: The reaction requires the deprotonation of 2,3,4-tribromophenol to form the phenolate anion, which then reacts with the bismuth salt.
-
Recommendation: Ensure the use of a suitable, non-aqueous base (e.g., sodium hydride, potassium tert-butoxide) in a stoichiometric amount or slight excess. The choice of base is critical to avoid introducing water.
-
-
Hydrolysis of the Bismuth Precursor: Bismuth salts like bismuth(III) nitrate pentahydrate are prone to hydrolysis in the presence of moisture, forming inactive bismuth sub-salts that will not react with the phenolate[3][5].
-
Recommendation: Use an anhydrous bismuth source if possible. If using a hydrated salt, ensure the reaction is carried out under strictly anhydrous conditions using dried solvents and an inert atmosphere (e.g., nitrogen or argon).
-
-
Sub-optimal Reaction Temperature: The reaction may require a specific temperature range to proceed to completion without causing degradation.
-
Recommendation: Experiment with a temperature gradient, starting from room temperature and gradually increasing. Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical method.
-
Problem 3: Product is Insoluble or Shows Poor Analytical Data (¹H NMR, IR)
Question: My final product is insoluble in common organic solvents, and the NMR spectrum is broad and poorly resolved. What does this indicate?
Answer: This often suggests the formation of polymeric bismuth-oxygen networks or inorganic bismuth salts, which are typically insoluble in organic solvents[2].
Root Cause Analysis & Solutions:
-
Formation of Bismuth Oxide/Sub-salts: As discussed, hydrolysis is a major side reaction that leads to the formation of insoluble inorganic bismuth compounds[1].
-
Recommendation: Rigorously exclude water from your reaction. Use freshly distilled, anhydrous solvents and dry all glassware thoroughly.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of complex mixtures.
-
Recommendation: Carefully control the stoichiometry of the bismuth salt, 2,3,4-tribromophenol, and the base. A 1:3 molar ratio of Bi³⁺ to the phenolate is theoretically required.
-
-
Use of Protic Solvents: Protic solvents can interfere with the reaction and promote hydrolysis.
-
Recommendation: Utilize anhydrous, aprotic solvents such as tetrahydrofuran (THF), toluene, or dioxane for the reaction.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best bismuth precursor to use for this synthesis?
A1: While bismuth(III) nitrate pentahydrate is common, its water of hydration can be problematic[3]. Anhydrous bismuth(III) chloride (BiCl₃) or bismuth(III) oxide (Bi₂O₃) are often better choices for minimizing hydrolysis[6][7]. If using Bi₂O₃, the reaction may require more forcing conditions (higher temperature and longer reaction time) and the presence of an acid scavenger. A mechanochemical synthesis approach using Bi₂O₃ has also been shown to be effective for preparing some bismuth compounds and avoids solvents altogether[8][9].
Q2: What is the role of a base in this synthesis, and which one should I choose?
A2: A base is crucial for deprotonating the phenolic hydroxyl group of 2,3,4-tribromophenol to form the reactive phenolate anion. The choice of base is critical. Strong, non-nucleophilic bases that do not introduce water are ideal. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous solvent like THF are excellent choices. Triethylamine can also be used, but it is a weaker base and may require heating[10].
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method. You can spot the reaction mixture alongside your starting materials (2,3,4-tribromophenol). The disappearance of the starting phenol spot and the appearance of a new, less polar spot for the bismuth phenolate would indicate reaction progress.
Q4: What are the ideal workup and purification procedures?
A4: After the reaction is complete, the reaction mixture should be filtered to remove any inorganic salts (e.g., NaCl if using NaH and BiCl₃). The filtrate can then be concentrated under reduced pressure. The crude product can be purified by recrystallization from an appropriate anhydrous solvent system. It is crucial to avoid aqueous workups to prevent hydrolysis.
Q5: What analytical techniques are best for characterizing the final product?
A5:
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch from the starting phenol and the appearance of characteristic Bi-O stretching frequencies.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: A well-resolved spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) will confirm the structure of the organic ligand.
-
Elemental Analysis: This will provide the elemental composition (C, H, Br, Bi) and confirm the purity of your compound.
-
Thermogravimetric Analysis (TGA): This is an excellent technique to study the thermal stability and decomposition profile of your final product[11][12].
IV. Recommended Experimental Protocol (General Guidance)
Due to the lack of a specific published procedure for bismuth 2,3,4-tribromophenolate, the following protocol is based on general methods for the synthesis of bismuth phenolates. It is essential to perform this reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
Bismuth(III) chloride (anhydrous)
-
2,3,4-tribromophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
Procedure:
-
Preparation of Sodium 2,3,4-tribromophenolate:
-
To a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add 2,3,4-tribromophenol (3.0 eq).
-
Add anhydrous THF to dissolve the phenol.
-
Carefully add sodium hydride (3.0 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen ceases.
-
-
Reaction with Bismuth(III) Chloride:
-
In a separate flame-dried flask under nitrogen, prepare a solution of anhydrous bismuth(III) chloride (1.0 eq) in anhydrous THF.
-
Slowly add the BiCl₃ solution to the sodium 2,3,4-tribromophenolate solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Workup and Isolation:
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite under an inert atmosphere to remove the precipitated sodium chloride.
-
Remove the THF from the filtrate under reduced pressure to obtain the crude product.
-
Wash the crude solid with anhydrous hexane to remove any residual mineral oil from the NaH and other non-polar impurities.
-
Dry the final product under vacuum at a low temperature (e.g., 40 °C).
-
V. Visualizing the Workflow
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for bismuth 2,3,4-tribromophenolate.
Logical Diagram of Troubleshooting Thermal Degradation
Caption: Troubleshooting logic for thermal degradation.
VI. Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 0 °C to Room Temperature | To minimize side reactions and thermal degradation. |
| Drying Temperature | < 50 °C | To prevent thermal decomposition of the final product. |
| Stoichiometry (Bi:Phenol:Base) | 1 : 3 : 3 | To ensure complete reaction and avoid side products. |
VII. References
-
Yukhin, Y. M., et al. (2001). Syntheses of bismuth compounds having useful properties for medical applications. Chemistry for Sustainable Development, 9, 395-408.
-
Camilleri, J., et al. (2020). Colour and chemical stability of bismuth oxide in dental materials with solutions used in routine clinical practice. PLOS ONE, 15(11), e0240953.
-
EP0704408A1. (1996). Process and apparatus for the preparation of bismuth oxide and bismuth mixed oxides. Google Patents.
-
Gong, S., et al. (2016). Controlled synthesis of bismuth-containing compounds (α-, β- and δ-Bi2O3, Bi5O7NO3 and Bi6O6(OH)2(NO3)4·2H2O) and their photocatalytic performance. CrystEngComm, 18(30), 5747-5755.
-
Mehdi, A., et al. (2011). Green Synthesis and Characterization of Bismuth Oxide Nanoparticle Using Mentha Pulegium Extract. BioImpacts, 1(2), 113-117.
-
The Shepherd Chemical Company. (2018). Hydrolytically Stable Bismuth Catalysts – Extended Shelf Life and Performance Studies.
-
Costello, J. F., et al. (2005). A mild, quantitative, and regioselective methodology for the O-acylative cleavage of tetrahydrofurans using organic acid halides and catalytic amounts of bismuth(III) halides. Tetrahedron Letters, 46(43), 7379-7381.
-
Harrowfield, J., et al. (2008). Synthesis and Characterization of Bismuth(III) and Antimony(III) Calixarene Complexes. Inorganic Chemistry, 47(23), 11226-11236.
-
Coman, M., et al. (2011). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules, 16(5), 3955-4011.
-
US20040167345A1. (2004). Method for preparing bismuth tris-trifluoromethanesulphonate. Google Patents.
-
Yukhin, Y. M., et al. (2014). Synthesis of bismuth (III) oxofumarate and its solubility in organic solvents. Journal of Chemistry, 2014, 581640.
-
Jakab, E., et al. (2012). Phenolic Resins (IV). Thermal Degradation of Crosslinked Resins in Controlled Atmospheres. Polymers & Polymer Composites, 20(4), 349-358.
-
Whitcomb, E. R., et al. (2009). Bismuth Aryloxides. Inorganic Chemistry, 48(23), 11290-11298.
-
Beltran-Torres, C. E., et al. (2022). Synthesis and characterization of bismuth(III) complex with an EDTA-based phenylene ligand and its potential as anti-virulence agent. PeerJ, 10, e13735.
-
Ranzi, E., et al. (2020). Theoretical study of sensitive reactions in phenol decomposition. Physical Chemistry Chemical Physics, 22(2), 548-560.
-
Wang, H., et al. (2021). Mechanochemical-Aging Synthesis of Bismuth Oxide Nanosheets for Photocatalysis. ACS Applied Materials & Interfaces, 13(39), 46738-46747.
-
Li, K., et al. (2007). Effect of bismuth oxide on the thermal stability and Judd-Ofelt parameters of Er3+/Yb3+ co-doped aluminophosphate glasses. Journal of Luminescence, 127(2), 551-556.
-
Smith, A. (2024). Synthesis of Trisubstituted Bismuth Complexes for Future Research. Bellarmine University.
-
Yukhin, Y. M., et al. (2018). Synthesis of Bismuth (III) Compounds for Technology and Medicine. Chemistry for Sustainable Development, 26(3), 321-331.
-
Singh, S., et al. (2023). Bismuth-based nanoparticles and nanocomposites: synthesis and applications. Journal of Nanostructure in Chemistry, 13(1), 1-21.
-
Stolar, T., et al. (2024). Mechanochemical synthesis of bismuth active pharmaceutical ingredients, bismuth(iii) gallate and bismuth citrate. RSC Mechanochemistry, 1(1), 1-10.
-
Sharutin, V. V., et al. (2003). Triphenylbismuth Bis(2,4,6-Tribromophenoxide): Synthesis and Structure. Russian Journal of General Chemistry, 73(10), 1642-1644.
-
Li, H., et al. (2023). Advances in the Application of Bi-Based Compounds in Photocatalytic Reduction of CO 2. Catalysts, 13(5), 856.
-
Stark, G. W. V., & Woolley, W. D. (1970). The thermal decomposition products of phenol-formaldehyde laminates part 2. the production of formaldehyde carbon monoxide and c. Fire Research Station.
-
Wikipedia. (2023). Organobismuth chemistry.
-
Miyamura, H., et al. (2024). Transition-metal-free synthesis of arylboronates via thermal generation of aryl radicals from triarylbismuthines in air. Beilstein Journal of Organic Chemistry, 20, 2577-2584.
-
Cardinal, T. R., et al. (2012). pH-Dependent Synthesis and Stability of Aqueous, Elemental Bismuth Glyconanoparticle Colloids: Potentially Biocompatible X-ray Contrast Agents. Chemistry of Materials, 24(8), 1466-1473.
-
Kim, D., et al. (2024). Mechanochemical Synthesis of Multicomponent Bismuth-Based Molybdate Catalysts for Propylene Ammoxidation to Produce Acrylonitrile. Catalysts, 14(9), 652.
-
Al-Shalalfeh, M. M., et al. (2023). Synthesis of δ-bismuth oxide stable at room temperature for use in industrial applications. Scientific Reports, 13(1), 1-11.
-
Chen, J., et al. (2020). Hydrolysis Mechanism of Bismuth in Chlorine Salt System Calculated by Density Functional Method. Revista de Chimie, 71(1), 220-227.
-
Holtzer, M., et al. (2018). Studies on thermal decomposition of phenol binder using TG/DTG/DTA and FTIR-DRIFTS techniques in temperature range 20–500 °C. China Foundry, 15(2), 145-150.
-
Asl, J. H., et al. (2022). The Synthesis and Characterization of a Novel One-Dimensional Bismuth (III) Coordination Polymer as a Precursor for the Production of Bismuth (III) Oxide Nanorods. Polymers, 14(2), 302.
-
Wang, H., et al. (2020). Thermal Decomposition of Nitrophenols. Energy & Fuels, 34(10), 12696-12704.
-
Pearce, C. I., et al. (2023). Mechanisms of interaction between bismuth-based materials and contaminants for subsurface remediation. Environmental Science: Processes & Impacts, 25(5), 920-934.
-
Li, Y., et al. (2022). Synthesis of Yttria Stabilized Bismuth Oxide by DC Reactive Magnetron Sputtering (RMS) for SOFC Electrolyte. Coatings, 12(11), 1709.
-
de Oliveira, G. A. R., et al. (2022). Tailoring Charge Carriers through Solid-State Mechanochemical Synthesis Bismuth Nanoparticles Directly onto BiVO4 Surface. Journal of the Brazilian Chemical Society, 33, 1373-1381.
-
Singh, S. K., et al. (2018). Characterization and Synthesis of triphenyl bismuth V Compounds. JETIR, 5(8), 643-647.
-
Coman, M., et al. (2011). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules, 16(5), 3955-4011.
-
Li, J., et al. (2019). Mechanochemical synthesis of BiSI and Bi19S27I3 semiconductor materials. Journal of Alloys and Compounds, 788, 83-88.
-
Gong, S., et al. (2016). Controlled synthesis of bismuth-containing compounds (α-, β- and δ-Bi2O3, Bi5O7NO3 and Bi6O6(OH)2(NO3)4·2H2O) and their photocatalytic performance. CrystEngComm, 18(30), 5747-5755.
Sources
- 1. Colour and chemical stability of bismuth oxide in dental materials with solutions used in routine clinical practice | PLOS One [journals.plos.org]
- 2. Green Synthesis and Characterization of Bismuth Oxide Nanoparticle Using Mentha Pulegium Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sibran.ru [sibran.ru]
- 4. shepchem.com [shepchem.com]
- 5. Synthesis of bismuth (III) oxofumarate and its solubility in organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20040167345A1 - Method for preparing bismuth tris-trifluoromethanesulphonate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
optimizing reaction yield for bismuth 2,3,4-tribromophenolate precipitation
Optimizing Reaction Yield for Bismuth 2,3,4-Tribromophenolate Precipitation
Welcome to the technical support center for organobismuth compound synthesis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the precipitation of bismuth 2,3,4-tribromophenolate. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to optimize your reaction yields and ensure batch-to-batch consistency.
The primary challenge in this synthesis is controlling the aqueous chemistry of the bismuth(III) ion. Bi³⁺ is highly susceptible to hydrolysis, which competes directly with the desired phenolate complexation, often leading to low yields and product contamination with bismuth oxides or sub-salts.[1][2][3] This guide is structured to address these challenges head-on.
Troubleshooting Guide: A Question & Answer Approach
This section addresses the most common issues encountered during the synthesis.
Issue 1: Low or No Precipitate Formation
Q: My reaction yield is significantly below theoretical, or no precipitate forms at all. What are the most likely causes?
A: This is the most frequent issue and almost always traces back to one of three critical parameters: pH control, stoichiometry, or reactant integrity.
-
Causality—The Central Role of pH: The bismuth(III) ion only exists as a simple hydrated aqua ion, [Bi(H₂O)ₙ]³⁺, in strongly acidic conditions (pH < 1).[1][2] As the pH increases, it undergoes rapid hydrolysis to form various oxo- and hydroxo-bridged species, most notably the stable hexanuclear cluster [Bi₆O₄(OH)₄]⁶⁺.[2][4] This hydrolysis pathway is the primary competitor to your desired reaction. If the pH of the bismuth salt solution is not sufficiently acidic before the addition of the phenolate, or if the pH of the final reaction mixture is too high or too low, you will precipitate bismuth oxides or fail to precipitate the target compound.
-
Troubleshooting Steps:
-
Verify pH of Bismuth Salt Solution: Before starting, ensure your bismuth nitrate (or other bismuth salt) is dissolved in a sufficiently acidic solution to prevent premature hydrolysis. A clear, stable solution is essential. A 2-3 mol·dm⁻³ excess of strong acid is often required to keep bismuth(III) in its non-hydrolyzed state.[1]
-
Control pH During Phenolate Addition: The phenolate solution (e.g., sodium 2,3,4-tribromophenolate) will be basic. Its addition will raise the pH of the reaction mixture. This addition must be performed slowly, with vigorous stirring, to maintain a localized pH environment that favors precipitation of the bismuth phenolate over bismuth hydroxide or oxide. The optimal final pH for precipitation of many bismuth-organic complexes is in the weakly acidic to near-neutral range, but this must be determined empirically for your specific system.
-
Check Stoichiometry: The reaction requires a 3:1 molar ratio of the tribromophenolate ligand to the bismuth(III) ion to form Tris(2,3,4-tribromophenoxy)bismuthine (Br₃C₆H₂O)₃Bi.[5] Ensure your starting materials have been accurately weighed and their purity accounted for. An excess of the phenolate can sometimes help drive the reaction to completion, but a large excess may lead to issues during purification.
-
Issue 2: Precipitate is Off-Color or Impure
Q: The precipitated powder is brownish or gray, not the expected light yellow. What causes this discoloration?
A: The expected product, bismuth 2,3,4-tribromophenolate, should be a light yellow, amorphous powder.[5][6] Discoloration typically points to contamination from side reactions or decomposition.
-
Causality—Side Products and Decomposition:
-
Bismuth Oxide/Hydroxide: As discussed above, improper pH control can lead to the co-precipitation of white bismuth hydroxides or oxides (e.g., Bi₂O₃), which can alter the product's appearance.[7]
-
Elemental Bismuth: In some organobismuth reactions, particularly those involving redox processes or prolonged heating, a heavy black or gray precipitate of elemental bismuth can form.[8][9] While less common in simple precipitation, it can occur under certain conditions.
-
Thermal Decomposition: Bismuth phenolates are stable only up to a certain temperature. The 2,4,6-isomer is noted to be stable below 120°C.[5] Excessive heating during the reaction or drying phase can cause decomposition, leading to a darker, often brownish, product. The final decomposition product of many bismuth-organic salts upon strong heating is bismuth oxide.[10]
-
Starting Material Purity: Impurities in the 2,3,4-tribromophenol starting material, such as partially brominated phenols or oxidation byproducts, can carry through the synthesis and discolor the final product.
-
-
Troubleshooting Steps:
-
Re-evaluate pH Control: This is the most common cause. Use a calibrated pH meter and ensure slow, controlled addition of reagents.
-
Maintain Moderate Temperature: Unless a specific high-temperature protocol is being followed, conduct the precipitation and drying at a moderate temperature (e.g., reaction at 40-60°C, vacuum drying at <70°C).
-
Analyze Starting Materials: Verify the purity of your 2,3,4-tribromophenol. Recrystallization may be necessary if its purity is suspect.
-
Use an Inert Atmosphere: If oxidation is suspected, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of colored oxidation byproducts.
-
Issue 3: Precipitate is Gelatinous and Difficult to Filter
Q: The product is forming as a fine, colloidal, or gelatinous precipitate that clogs the filter paper. How can I improve its physical characteristics?
A: The physical form of a precipitate is highly dependent on the kinetics of nucleation and particle growth. A gelatinous precipitate indicates that nucleation is too rapid and particle growth is limited.
-
Causality—Nucleation vs. Particle Growth:
-
Rapid Reagent Addition: Adding the phenolate solution too quickly creates a high degree of local supersaturation, leading to the rapid formation of a large number of very small nuclei. These fine particles are difficult to filter.
-
Low Temperature: Performing the precipitation at a very low temperature can slow down the particle growth phase (a process often referred to as aging or Ostwald ripening), resulting in smaller particles.
-
Inadequate Stirring: Poor mixing can create pockets of high supersaturation, leading to the same outcome as rapid addition.
-
-
Troubleshooting Steps:
-
Decrease Rate of Addition: Add the precipitating agent (the phenolate solution) dropwise over an extended period. This keeps the level of supersaturation low, favoring growth on existing nuclei over the formation of new ones.
-
Increase Reaction Temperature: A moderately elevated temperature (e.g., 50-70°C) can increase the solubility slightly, which discourages excessive nucleation and promotes the growth of larger, more easily filterable crystals.[11]
-
Implement an "Aging" Step: After the addition of reagents is complete, continue to stir the reaction mixture at a constant temperature for a period (e.g., 1-2 hours). This aging process allows smaller particles to dissolve and redeposit onto larger ones, improving the particle size distribution.
-
Ensure Vigorous and Consistent Stirring: Use an overhead stirrer or a magnetic stir plate set to a speed that ensures the rapid dispersal of each drop of added reagent.
-
Frequently Asked Questions (FAQs)
Q1: Which bismuth salt is the best precursor?
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) is the most commonly used precursor due to its availability and solubility in acidic aqueous media.[5][12] However, its use necessitates careful control of hydrolysis.[12] Alternatives like bismuth(III) chloride can also be used, but one must be aware of the potential formation of insoluble bismuth oxychloride (BiOCl) as a competing product.[13] For research purposes, bismuth(III) triflate (Bi(OTf)₃) is an excellent but more expensive option, as the triflate anion is very weakly coordinating and less likely to interfere.
| Bismuth Precursor | Advantages | Disadvantages & Mitigation |
| Bi(NO₃)₃·5H₂O | Inexpensive, widely available.[12] | Prone to hydrolysis, forming basic nitrates.[12] Mitigation: Dissolve in dilute nitric acid. |
| BiCl₃ | Soluble in some organic solvents. | Can form insoluble BiOCl.[13] Mitigation: Strict pH and solvent control. |
| Bi₂(O₃)₃ | Insoluble starting point for acid digestion. | Requires strong acid to dissolve. |
| Bi(OTf)₃ | Triflate is a non-coordinating anion, reduces side reactions. | Expensive. |
Q2: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended:
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the presence of the Bi-O-Ar bond and the characteristic vibrations of the tribromophenyl group.
-
Elemental Analysis (CHN/Bi): To confirm the stoichiometric ratio of elements (C, H, Bi, Br) matches the molecular formula C₁₈H₆BiBr₉O₃.[5]
-
Thermogravimetric Analysis (TGA): To assess thermal stability and identify the temperature of decomposition. The final residual mass should correspond to Bi₂O₃.
-
X-Ray Powder Diffraction (XRPD): The product is typically amorphous, which would be confirmed by the absence of sharp peaks in the diffractogram.[5]
Q3: Can this reaction be performed in a non-aqueous solvent?
Yes, using a non-aqueous solvent can be an effective strategy to avoid the central problem of bismuth hydrolysis. A common approach involves preparing the sodium or potassium salt of 2,3,4-tribromophenol in a solvent like ethanol or THF, and then reacting it with a solution of a bismuth salt (e.g., BiCl₃) in the same or a miscible solvent. This often yields a cleaner product but may require more stringent control over anhydrous conditions.
Visualized Workflows and Logic
To aid in experimental design and troubleshooting, the following diagrams illustrate the key processes.
General Experimental Workflow
Caption: Decision tree for diagnosing the root cause of low product yield.
Baseline Protocol: Aqueous Precipitation
This protocol provides a robust starting point for optimization.
-
Preparation of Bismuth Solution (Solution A):
-
In a 500 mL beaker, dissolve one molar equivalent of bismuth(III) nitrate pentahydrate in dilute nitric acid (e.g., 1-2M HNO₃). Use the minimum volume necessary to achieve a completely clear and stable solution.
-
Gently warm the solution to 60°C with constant stirring.
-
-
Preparation of Phenolate Solution (Solution B):
-
In a separate 250 mL beaker, dissolve three molar equivalents of 2,3,4-tribromophenol in an aqueous solution containing a slight molar excess (e.g., 3.1 equivalents) of sodium hydroxide.
-
Ensure all solids are dissolved. This solution should be clear.
-
-
Precipitation:
-
While vigorously stirring Solution A, add Solution B dropwise using a dropping funnel over a period of at least 60 minutes.
-
Monitor the temperature, maintaining it at 60°C throughout the addition. A yellow precipitate should form immediately.
-
-
Aging:
-
After the addition is complete, continue stirring the mixture at 60°C for an additional 1-2 hours to allow the precipitate to age and improve its filterability.
-
-
Isolation:
-
Turn off the heat and allow the mixture to cool to room temperature.
-
Collect the yellow precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of warm deionized water until the filtrate is neutral.
-
Perform a final wash with a small amount of ethanol or acetone to aid in drying.
-
-
Drying:
-
Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved. The final product should be a fine, light-yellow powder.
-
References
- To be populated
-
Merck Index. Bismuth Tribromophenate. Royal Society of Chemistry. [Link]
-
Persson, I., et al. (2000). Solvation of the Bismuth(III) Ion by Water, Dimethyl Sulfoxide, N,N'-Dimethylpropyleneurea, and N,N-Dimethylthioformamide. An EXAFS, Large-Angle X-ray Scattering, and Crystallographic Structural Study. Inorganic Chemistry, 39(19), 4236-4244. [Link]
-
Vajihinejad, F., et al. (2022). Bismuth(III) Forms Exceptionally Strong Complexes with Natural Organic Matter. Environmental Science & Technology, 56(5), 3037-3045. [Link]
-
Sundberg, J., et al. (2012). Synthesis and Crystallization of Four Novel Polynuclear Basic Bismuth Nitrates. Inorganic Chemistry, 51(17), 9473-9479. [Link]
-
Lopes, J. C. D., et al. Effect of Basicity on the Hydrolysis of the Bi(III) Aqua Ion in Solution: an Ab Initio Molecular Dynamics Study. Royal Holloway, University of London. [Link]
-
Wikipedia. Bismuth subsalicylate. [Link]
-
LookChem. Cas 5175-83-7, BISMUTH TRIBROMOPHENATE. [Link]
-
Andre, R., et al. (2022). Bismuth gallate coordination networks inspired by an active pharmaceutical ingredient. Dalton Transactions, 51(38), 14353-14357. [Link]
-
Hydrolysis Mechanism of Bismuth in Chlorine Salt System Calculated by Density Functional Method. SciSpace. [Link]
-
American Elements. Bismuth Tribromophenate. [Link]
-
Popa, N., et al. Synthesis, characterization and thermal decomposition of bismuth(III) ternary complexes of phthalate. Journal of Chemical and Pharmaceutical Research, 3(6), 844-851. [Link]
- Google Patents.
-
Strieth-Kalthoff, F., et al. (2024). Organobismuth Compounds as Aryl Radical Precursors via Light-Driven Single-Electron Transfer. ACS Catalysis, 14(4), 2533-2540. [Link]
-
Strieth-Kalthoff, F., et al. (2025). Organobismuth Compounds as Aryl Radical Precursors via Light-Driven Single-Electron Transfer. ACS Catalysis. [Link]
-
Zuniga, C., et al. (2018). Thermal decomposition of some bismuth oxocarboxylates with formation of β-Bi2O3. Journal of Thermal Analysis and Calorimetry, 131(3), 2419-2427. [Link]
-
Li, W., et al. (2025). Advances in Synthesis and Applications of Bismuth Vanadate-Based Structures. MDPI. [Link]
-
ResearchGate. What is the precipitation behavior of bismuth hydroxide in a concentration versus pH graph? [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bismuth(III) Forms Exceptionally Strong Complexes with Natural Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bismuth Tribromophenate [drugfuture.com]
- 6. americanelements.com [americanelements.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organobismuth Compounds as Aryl Radical Precursors via Light-Driven Single-Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN103435476A - Preparation method of bismuth subsalicylate synthesizing bismuth crude drug - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
troubleshooting impurities in bismuth 2,3,4-tribromophenolate crystallization processes
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of bismuth 2,3,4-tribromophenolate. The following information is curated to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experimental work.
I. Understanding the Chemistry: Key Challenges in Bismuth 2,3,4-Tribromophenolate Crystallization
Bismuth(III) aryloxides, such as bismuth 2,3,4-tribromophenolate, present a unique set of challenges during synthesis and crystallization. A primary concern is the high propensity of bismuth(III) compounds to undergo hydrolysis, which can lead to the formation of bismuth oxo-clusters or bismuth oxyhalides, representing significant impurities that can hinder or prevent successful crystallization.[1][2][3] The selection of an appropriate bismuth precursor and careful control of reaction conditions are paramount to obtaining a pure, crystalline product.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common bismuth precursors for the synthesis of bismuth 2,3,4-tribromophenolate, and what are the advantages and disadvantages of each?
A1: Several bismuth(III) precursors can be utilized. The choice of precursor will influence the reaction conditions and the potential impurity profile.
| Bismuth Precursor | Advantages | Disadvantages |
| Bismuth(III) chloride (BiCl₃) | Readily available and relatively inexpensive. | Can lead to the formation of bismuth oxychloride (BiOCl) as a hydrolysis byproduct, which is a common impurity.[4][5] |
| Bismuth(III) nitrate (Bi(NO₃)₃·5H₂O) | Often used in the synthesis of bismuth compounds. | The synthesis can be sensitive to pH and prone to hydrolysis, forming basic bismuth nitrates.[6][7] |
| Bismuth(III) acetate (Bi(CH₃COO)₃) | Can be synthesized from bismuth(III) oxide and offers a non-halide starting material. | Hydrolyzes in water to form bismuth oxyacetate.[5] |
| Organobismuth compounds (e.g., Triphenylbismuth, BiPh₃) | Can provide a cleaner reaction profile under anhydrous conditions. | Often require multi-step synthesis for the precursor itself and may be more expensive.[8][9] |
| Bismuth(III) oxide (Bi₂O₃) | A stable and readily available starting material. | Requires reaction with an acid (e.g., acetic acid) or a strong complexing agent to become reactive.[10] |
Q2: My synthesis of bismuth 2,3,4-tribromophenolate resulted in an amorphous powder or an oil instead of crystals. What are the likely causes?
A2: The failure to obtain a crystalline product can stem from several factors:
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation. Common impurities include unreacted starting materials (2,3,4-tribromophenol, bismuth precursor), hydrolysis byproducts (bismuth oxo-clusters, bismuth oxyhalides), or side-reaction products.
-
Solvent System: The choice of solvent is critical. The ideal solvent should dissolve the compound at an elevated temperature and allow for slow precipitation upon cooling. If the compound is too soluble at low temperatures, crystallization will not occur. Conversely, if it is poorly soluble even at high temperatures, you will not be able to create a saturated solution.
-
Cooling Rate: Rapid cooling often leads to the precipitation of an amorphous solid or oiling out. A slow and controlled cooling process is crucial for the growth of well-ordered crystals.
-
Supersaturation: If the solution is too concentrated (supersaturated), the molecules may not have enough time to orient themselves into a crystal lattice and will crash out as an amorphous solid.
Q3: I suspect my bismuth 2,3,4-tribromophenolate is impure. What are the likely impurities and how can I detect them?
A3: The most probable impurities are:
-
Unreacted 2,3,4-tribromophenol: Can be detected by ¹H NMR spectroscopy, where it will show characteristic aromatic proton signals.[11] The presence of a broad peak for the phenolic -OH proton is also indicative.[12]
-
Bismuth oxo-clusters/Bismuth oxyhalides: These are often insoluble and can cause the product to appear cloudy or as a heterogeneous mixture. Their presence can be inferred from elemental analysis data that deviates from the expected values for the pure compound. FT-IR spectroscopy may show broad absorptions in the low-frequency region (below 800 cm⁻¹) corresponding to Bi-O vibrations.
-
Residual Solvents: Can be identified by ¹H NMR spectroscopy.
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the crystallization of bismuth 2,3,4-tribromophenolate.
Problem 1: The product precipitates as an amorphous solid or oil.
Caption: Troubleshooting workflow for amorphous solid or oil formation.
Problem 2: The obtained crystals are very small (microcrystalline).
Caption: Troubleshooting workflow for microcrystalline product formation.
Problem 3: Low yield of crystalline product.
Caption: Troubleshooting workflow for low crystalline yield.
IV. Experimental Protocols
Protocol 1: General Synthesis of Bismuth 2,3,4-Tribromophenolate
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.
Caption: General synthesis workflow for bismuth 2,3,4-tribromophenolate.
Protocol 2: Recrystallization of Bismuth 2,3,4-Tribromophenolate
The choice of solvent is crucial and may require screening. A two-solvent system is often effective.[13]
Caption: General recrystallization workflow for bismuth 2,3,4-tribromophenolate.
V. Characterization Data
While specific analytical data for bismuth 2,3,4-tribromophenolate is scarce in the literature, the following provides expected trends based on related compounds.
¹H NMR Spectroscopy: The ¹H NMR spectrum of the purified product should be free of signals corresponding to unreacted 2,3,4-tribromophenol. The aromatic protons of the coordinated phenolate ligands will likely show a downfield shift compared to the free phenol due to the electron-withdrawing effect of the bismuth center.
FT-IR Spectroscopy: The FT-IR spectrum of the product should show the absence of the broad O-H stretching band of the free phenol (typically around 3200-3600 cm⁻¹).[14] New bands in the low-frequency region (below 600 cm⁻¹) can be attributed to Bi-O stretching vibrations. The aromatic C-H and C=C stretching vibrations will be present.
VI. References
-
A novel solvent-free strategy for the synthesis of bismuth oxyhalides. (2025). ResearchGate. [Link]
-
Electronic Supporting Information. The Royal Society of Chemistry. [Link]
-
Triphenylbismuth Bis(2,4,6-Tribromophenoxide): Synthesis and Structure. ResearchGate. [Link]
-
Synthesis of Trisubstituted Bismuth Complexes for Future Research. (2024). ScholarWorks@Bellarmine. [Link]
-
2,4,6-Tribromophenol. PubChem. [Link]
-
Elucidating the Structural Features of Bis(arylimino)acenaphthene (Aryl-BIAN) Bismuth Complexes: A Combined Single-Crystal X-ray Diffraction and Hirshfeld Analysis Approach. (2024). MDPI. [Link]
-
Bismuth oxyhalides: synthesis, structure and photoelectrochemical activity. (2016). SciSpace. [Link]
-
Bismuth Aryloxides. (2009). Inorganic Chemistry. [Link]
-
BISMUTH TRIBROMOPHENATE. precisionFDA. [Link]
-
Synthesis of Bismuths (III) Compounds for Medical Applications. Siberian Federal University. [Link]
-
Bismuth oxyhalides: synthesis, structure and photoelectrochemical activity. RSC Publishing. [Link]
-
Phenol, 2,4,6-tribromo-. NIST WebBook. [Link]
-
Synthesis of the bismuth oxyhalide solid solutions with tunable band gap and photocatalytic activities. Dalton Transactions (RSC Publishing). [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
Synthesis of bismuth oxyhalide (BiOBr z I (1- z) ) solid solutions for photodegradation of methylene blue dye. Open Research Africa. [Link]
-
Hydrolytic method for processing bismuth to obtain compounds. MATEC Web of Conferences. [Link]
-
1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. MDPI. [Link]
-
1H proton nmr spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry. [Link]
-
TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. United States Environmental Protection Agency. [Link]
-
Recent Advances of Bismuth(III) Salts in Organic Chemistry: Application to the Synthesis of Heterocycles of Pharmaceutical Interest. Academia.edu. [Link]
-
Crystallization Solvents.pdf. Unknown Source. [Link]
-
Hydrolysis studies on bismuth nitrate: synthesis and crystallization of four novel polynuclear basic bismuth nitrates. PubMed. [Link]
-
Process for preparing bismuth compounds. Google Patents.
-
ChemInform Abstract: Recent Advances of Bismuth(III) Salts in Organic Chemistry: Application to the Synthesis of Heterocycles of Pharmaceutical Interest. ResearchGate. [Link]
-
Versatile Bismuth Salts-induced Reactions From Our Laboratory: A Perspective. ScholarWorks @ UTRGV. [Link]
-
bismuth tribromophenate. PharmaCompass. [Link]
-
Bismuth(III) Complexes Derived from α-Amino Acids: The Impact of Hydrolysis and Oxido-Cluster Formation. RSC Publishing. [Link]
-
Applications of Bismuth(III)salts in Organic Synthesis. Jetir.org. [Link]
-
Bismuth. XPS Periodic Table, Thermo Fisher Scientific. [Link]
-
Hydrolysis Mechanism of Bismuth in Chlorine Salt System Calculated by Density Functional Method. SciSpace. [Link]
-
Making Bisprin: Synthesis, structure and activity against Helicobacter pylori of bismuth(III) acetylsalicylate. The Royal Society of Chemistry. [Link]
-
Analytical Study for Bismuth (III) Determination Using 3-Hydroxy-1,2-Benzoquinone Reagent with Spectrophotometric Method and. Unknown Source. [Link]
-
Preparation of highly soluble bismuth salts of organic alkanoic acids. Google Patents.
-
Undergraduate Analytical Chemistry: Method Development and Results of the Analysis of Bismuth in Pharmaceuticals. ResearchGate. [Link]
-
Method for preparing bismuth tris-trifluoromethanesulphonate. Google Patents.
-
Characterization and Synthesis of triphenyl bismuth V Compounds. Jetir.org. [Link]
-
Synthesis of bismuth (III) oxofumarate and its solubility in organic solvents. PMC. [Link]
-
Preparation of metallic bismuth by reduction of bismuth formates in ethylene glycol medium. MATEC Web of Conferences. [Link]
-
PREPARATION AND CHARACTERIZATION OF BISMUTH SULPHIDE NANOCRYSTALLINE THIN FILMS BY CHEMICAL BATH DEPOSITION METHOD IN ACIDIC AQU. Unknown Source. [Link]
Sources
- 1. Bismuth oxyhalides: synthesis, structure and photoelectrochemical activity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Phenol, 2,4,6-tribromo- [webbook.nist.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. matec-conferences.org [matec-conferences.org]
- 7. Hydrolysis studies on bismuth nitrate: synthesis and crystallization of four novel polynuclear basic bismuth nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. US3962298A - Preparation of highly soluble bismuth salts of organic alkanoic acids - Google Patents [patents.google.com]
- 10. US20040167345A1 - Method for preparing bismuth tris-trifluoromethanesulphonate - Google Patents [patents.google.com]
- 11. 2,4,6-Tribromophenol(118-79-6) 1H NMR spectrum [chemicalbook.com]
- 12. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. sphinxsai.com [sphinxsai.com]
Technical Support Center: Bismuth 2,3,4-Tribromophenolate Extraction & Analytical Refinement
Welcome to the Analytical Support Center. As a Senior Application Scientist, I have developed this resource to address the specific physicochemical challenges of isolating bismuth 2,3,4-tribromophenolate—the active metallo-organic antimicrobial complex found in Xeroform dressings[1]—from highly complex, lipid-rich matrices.
Because this compound is typically suspended in a non-saponifiable oleaginous ointment base (petrolatum)[2], traditional aqueous extraction methods are ineffective. This guide provides field-proven, self-validating methodologies designed to ensure high recovery rates, prevent premature hydrolysis of the bismuth-ligand bond, and maintain analytical integrity.
Section 1: Core Methodology & Step-by-Step Protocol
The Self-Validating Thermal-Solvent Extraction Protocol
Objective: Isolate intact bismuth 2,3,4-tribromophenolate from petrolatum-impregnated cellulose mesh (Xeroform gauze)[3] for downstream quantification.
Causality & Logic: Petrolatum is highly hydrophobic and solid at room temperature. By exploiting the differential solubility of the hydrocarbon matrix (which dissolves in warm non-polar solvents) and the heavy metallo-organic complex (which remains an insoluble particulate), we can achieve precise phase separation.
Step-by-Step Methodology:
-
Gravimetric Baseline (Internal Validation 1): Excise a 5x5 cm section of the impregnated gauze. Weigh the sample on an analytical balance and record the initial mass.
-
Thermal Solubilization: Submerge the sample in 25 mL of HPLC-grade Hexane in a borosilicate glass centrifuge tube. Incubate in a water bath at 55°C for 15 minutes.
-
Expert Insight: Petrolatum bases transition to a liquid melt between 45°C and 65°C[2]. Heating ensures the matrix fully dissolves into the hexane without thermally degrading the active bismuth compound.
-
-
Mechanical Disruption: Vortex the heated tube vigorously for 2 minutes. This kinetic energy dislodges the bismuth tribromophenate particulates from the woven cellulose scaffold of the gauze[4].
-
Substrate Removal & Mass Balance (Internal Validation 2): Remove the depleted gauze with PTFE forceps, dry it under a gentle nitrogen stream, and weigh it. The mass difference must closely match the expected ointment loading (typically ~8.3g per standard 12.7 cm × 22.9 cm dressing)[5]. If the mass difference is too low, repeat Step 2.
-
Phase Separation: Centrifuge the hexane suspension at 4,000 x g for 10 minutes. The high atomic mass of the Bismuth core (Bi3+) drives the complex into a dense pellet[6].
-
Washing: Decant the lipid-rich hexane supernatant (waste). Wash the pellet with an additional 10 mL of warm hexane to remove residual non-saponifiable lipids, then centrifuge again.
-
Reconstitution for Analysis:
-
For Ligand Analysis (HPLC-UV): Resuspend the pellet in 10 mL of Methanol:Water (80:20) acidified with 0.1% Formic acid to intentionally dissociate the tribromophenol from the bismuth core.
-
For Elemental Analysis (ICP-MS): Digest the pellet in 2 mL of concentrated Nitric Acid (HNO3) to mineralize the bismuth.
-
Workflow for isolating bismuth 2,3,4-tribromophenolate from lipid matrices.
Section 2: Troubleshooting Guide
Q: I am observing emulsion formation and poor pelleting during centrifugation. How do I fix this? A: Emulsions in this workflow are almost exclusively caused by incomplete dissolution of the petrolatum matrix due to a temperature drop during centrifugation.
-
Causality: As the hexane cools below 40°C, high-molecular-weight paraffins begin to precipitate out of solution, trapping the bismuth complex in a colloidal suspension.
-
Solution: Pre-warm your centrifuge rotor to 40°C. If a temperature-controlled centrifuge is unavailable, increase the solvent-to-matrix ratio (e.g., 50 mL hexane per gram of ointment) to keep the lipids below their saturation point at room temperature.
Q: My HPLC quantification of tribromophenol is showing multiple degradation peaks. What is causing this? A: You are likely observing oxidative degradation or premature hydrolysis of the phenolate ligand prior to injection.
-
Causality: Bismuth 2,3,4-tribromophenolate is highly sensitive to extreme pH shifts. In alkaline conditions, hydroxide ions displace the tribromophenolate ligands, generating free phenols which are highly prone to oxidation.
-
Solution: Maintain the extraction environment at a neutral to slightly acidic pH. Use amber glassware to prevent UV-catalyzed debromination of the aromatic ring.
pH-dependent hydrolysis pathways of bismuth 2,3,4-tribromophenolate.
Section 3: Frequently Asked Questions (FAQs)
Q: Can I use Solid-Phase Extraction (SPE) instead of Liquid-Liquid Extraction (LLE)? A: Direct SPE is not recommended for the intact complex because the heavy petrolatum matrix will irreversibly foul standard silica or polymeric SPE frits. However, you can use SPE as a secondary clean-up step after acid-digesting the pellet to isolate the free 2,3,4-tribromophenol ligand. A C18 cartridge works excellently for retaining the hydrophobic tribromophenol while the Bi3+ ions wash through in the aqueous effluent.
Q: How do I validate the complete recovery of the bismuth complex from the Kerlix gauze? A: Implement a mass-balance validation using orthogonal analytics. After the hexane extraction, subject the "cleaned" gauze to a destructive Nitric Acid digestion and analyze it via ICP-MS. If your extraction was 100% efficient, the gauze should yield <0.1% residual Bismuth.
Quantitative Data Summary
| Parameter | Value / Recommendation | Causality / Rationale |
| Target Compound | Bismuth 2,3,4-tribromophenolate | Active antimicrobial agent in Xeroform dressings[5]. |
| Matrix Base | Nonsaponifiable Petrolatum | Requires a non-polar solvent for dissolution[2]. |
| Optimal Solvent | HPLC-Grade Hexane | High lipid solubility; low toxicity profile. |
| Thermal Setpoint | 55°C | Safely exceeds the petrolatum melting point (45-65°C)[2]. |
| Centrifugation | 4,000 x g at 40°C | Prevents lipid precipitation during pelleting. |
References
- Source: Google Patents (US3592909A)
- Title: Verfahren zur Herstellung von thermoplastischen (bismuth 2,3,4-tribromophenolate Chemical compound)
- Title: Bismuth Tribromophenate Gauze is Superior to Silver Sulfadiazine Cream for Mixed-depth Scald Burns in Children Source: ResearchGate URL
- Title: An Inexpensive Bismuth-Petrolatum Dressing for Treatment of Burns Source: PMC - NIH URL
- Title: Appendix B – Wound Dressings - Nursing Skills Source: NCBI Bookshelf - NIH URL
- Source: ClinicalTrials.
Sources
- 1. Appendix B – Wound Dressings - Nursing Skills - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. US3592909A - Stable bismuth tribromophenate ointment and process of preparation - Google Patents [patents.google.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Inexpensive Bismuth-Petrolatum Dressing for Treatment of Burns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0028345B1 - Verfahren zur Herstellung von thermoplastischen aromatischen Polyphosphonaten verbesserter thermischer Alterungsbeständigkeit und deren Verwendung - Google Patents [patents.google.com]
benchmarking bismuth 2,3,4-tribromophenolate against silver-based antimicrobials
Benchmarking Bismuth 2,3,4-Tribromophenolate Against Silver-Based Antimicrobials: A Comprehensive Mechanistic and Clinical Guide
As a Senior Application Scientist, I frequently observe researchers and drug development professionals over-indexing on in vitro bacterial kill rates while neglecting host tissue biocompatibility. For decades, silver-based antimicrobials—such as Silver Sulfadiazine (SSD) and Silver Nanoparticles (AgNPs)—have served as the gold standard in burn and wound care due to their aggressive, broad-spectrum biocidal activity. However, modern clinical paradigms are shifting toward bismuth 2,3,4-tribromophenolate, commonly formulated as Xeroform (a 3% bismuth tribromophenate in a petrolatum matrix).
This guide dissects the mechanistic differences, clinical benchmarking data, and the self-validating experimental protocols required to objectively evaluate these two distinct classes of antimicrobial agents.
Mechanisms of Action: Biocidal vs. Bacteriostatic Barrier
Understanding the divergence in clinical outcomes begins with the fundamental mechanisms of action at the cellular level.
Silver-Based Antimicrobials (Ag+ and AgNPs): Silver exerts a multi-targeted, highly biocidal mechanism. Silver ions penetrate bacterial cell walls, bind irreversibly to thiol (-SH) groups of essential respiratory enzymes, and catalyze the generation of reactive oxygen species (ROS)[1][2]. While this makes silver highly effective against multidrug-resistant pathogens, ROS generation is indiscriminate. This oxidative stress leads to significant cytotoxicity in human fibroblasts and keratinocytes, which paradoxically delays wound re-epithelialization and damages the delicate "zone of stasis" in burn wounds.
Bismuth 2,3,4-Tribromophenolate (Xeroform): Bismuth, a heavy metal, also interacts with bacterial thiol groups but exhibits a vastly different affinity profile and release kinetic. The unique formulation of Xeroform fundamentally alters its behavior. Rather than rapid ion release, it provides a sustained, low-level bacteriostatic environment. The petrolatum base acts as an occlusive barrier, preventing exogenous bacterial entry and maintaining a moist wound environment, while the bismuth tribromophenate prevents colonization of the dressing itself[3]. This minimizes host cell toxicity and acts as an inert scaffold for tissue regeneration.
Mechanistic pathways of Silver vs. Bismuth Tribromophenate in wounds.
Comparative Efficacy: The In Vitro vs. In Vivo Paradox
A common pitfall in antimicrobial benchmarking is relying solely on standard agar diffusion assays (Zone of Inhibition or ZOI). When testing Xeroform, traditional ZOI assays often yield a 0 mm clearance zone[3]. This is not a failure of the active pharmaceutical ingredient (API); rather, the hydrophobic petrolatum base prevents the diffusion of bismuth into the hydrophilic agar. Conversely, unbound bismuth tribromophenate in glycerol demonstrates significant activity against common burn pathogens like S. aureus and P. aeruginosa[4].
Clinically, this lack of rapid diffusion is a feature. Retrospective studies on pediatric scald injuries reveal that while SSD requires daily, painful dressing changes that traumatize the wound bed, Xeroform can be left in place as a "stick-down" dressing[5][6]. This allows viable tissue to declare itself without mechanical disruption, significantly reducing the required skin graft size.
Table 1: Quantitative Benchmarking of Silver Sulfadiazine vs. Bismuth Tribromophenate
| Metric | Silver Sulfadiazine (1% Cream) | Bismuth Tribromophenate (3% Xeroform) |
| Primary Mechanism | Biocidal (ROS, Membrane disruption) | Bacteriostatic (Occlusive barrier, enzyme inhibition) |
| Dressing Change Frequency | Daily (High patient discomfort) | Median 0.5 changes (Left in place for days)[6] |
| Mean Skin Graft Size Required | 336 cm² | 147 cm² (p=0.027)[5] |
| Time to Grafting | 9.9 days | 24.0 days (Allows outpatient maturation)[5] |
| Host Tissue Cytotoxicity | High (Delays re-epithelialization) | Low (Promotes zone of stasis healing) |
| In Vitro Zone of Inhibition | Large (>15 mm) | 0 mm (API trapped in petrolatum matrix)[3] |
Self-Validating Experimental Protocols
To accurately benchmark these agents, researchers must employ a coupled in vitro system that measures both antimicrobial efficacy and host cytotoxicity to calculate a true Therapeutic Index (TI).
Protocol 1: Modified Broth Microdilution & Time-Kill Assay
Causality Check: Standard agar diffusion fails for petrolatum-based formulations. Liquid broth microdilution utilizing the API independent of the petrolatum matrix is required to determine the true Minimum Inhibitory Concentration (MIC) without hydrophobic interference.
-
API Preparation: Suspend 3% w/v bismuth tribromophenate in a sterile glycerol/Tween-80 solution to ensure uniform dispersion. Prepare aqueous silver nitrate or AgNP suspensions as comparators.
-
Inoculation: Seed 96-well microtiter plates with 5×105 CFU/mL of target pathogens (e.g., MRSA, P. aeruginosa) in Mueller-Hinton broth.
-
Exposure: Add serial dilutions of the antimicrobial agents. Incubate at 37°C for 24 hours.
-
Quantification & Neutralization (Critical Step): For Time-Kill analysis, extract 10 µL aliquots at 0, 4, 8, 12, and 24 hours. Self-Validation: You must neutralize the aliquots with sodium thioglycolate before plating on agar. Without this thiol-donor, heavy metal carryover (Ag+ or Bi3+) will artificially suppress bacterial growth on the plate, yielding a false-positive kill rate[1].
Protocol 2: Mammalian Cytotoxicity & Scratch Wound Assay
Causality Check: To evaluate the clinical observation of delayed healing with silver, we must model keratinocyte migration and viability in vitro.
-
Cell Culture: Culture human epidermal keratinocytes (HEKa) in 24-well plates until 100% confluent monolayers are formed.
-
Wounding: Create a uniform linear scratch using a sterile 200 µL pipette tip. Wash gently with PBS to remove cellular debris.
-
Treatment: Apply sub-MIC and MIC concentrations of Silver and Bismuth extracts in the culture media.
-
Imaging & Viability: Image the scratch closure at 0, 12, and 24 hours using phase-contrast microscopy. Post-imaging, perform a CellTiter-Glo (ATP-based) assay. Expected Outcome: Silver treatments typically show high bacterial clearance but <50% keratinocyte viability and halted scratch closure. Bismuth treatments will show >90% cell viability and normal re-epithelialization kinetics, validating the clinical preservation of the wound bed.
Self-validating experimental workflow for benchmarking antimicrobial agents.
Conclusion
When benchmarking antimicrobial agents for wound care, the goal is not merely maximum bacterial eradication, but the optimization of the Therapeutic Index. While silver-based compounds excel in rapid microbial knockdown, their inherent cytotoxicity limits their utility in delicate tissue regeneration phases. Bismuth 2,3,4-tribromophenolate, conversely, leverages a bacteriostatic, occlusive methodology that prioritizes host cell viability and zone of stasis recovery. For drug developers, recognizing these mechanistic differences dictates the necessity of using advanced, neutralized microdilution and mammalian co-culture assays rather than relying on outdated agar diffusion models.
References
-
Antibacterial Activity and Mechanism of Action of the Silver Ion in Staphylococcus aureus and Escherichia coli Applied and Environmental Microbiology - ASM Journals[Link]
-
Silver Nanoparticle-Based Antimicrobial Coatings: Sustainable Strategies for Microbial Contamination Control MDPI[Link]
-
Xeroform gauze versus silver sulfadiazine for mixed-depth pediatric scald injuries: A retrospective study PubMed - NIH[Link]
-
Xeroform Stick-Down Dressing Ovid[Link]
-
The antimicrobial spectrum of Xeroform® ResearchGate[Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The antimicrobial spectrum of Xeroform® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xeroform gauze versus silver sulfadiazine for mixed-depth pediatric scald injuries: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
cross-validation of bismuth 2,3,4-tribromophenolate cytotoxicity in mammalian cell lines
Cross-Validation of Bismuth 2,3,4-Tribromophenolate Cytotoxicity in Mammalian Cell Lines: A Comparative Guide
In the field of wound care and dermatological drug development, formulators constantly navigate the "antimicrobial-cytotoxicity paradox." An ideal topical agent must aggressively eradicate bacterial bioburden while preserving the delicate architecture of host mammalian cells—specifically dermal fibroblasts and epidermal keratinocytes.
For decades, Bismuth 2,3,4-tribromophenolate (BTP), the active pharmaceutical ingredient in Xeroform (3% BTP in petrolatum), has been a clinical standard for partial-thickness burns and graft donor sites. However, the rise of silver-based alternatives has sparked debate regarding relative cellular toxicity. As a Senior Application Scientist, I frequently observe that relying on a single viability assay can lead to skewed interpretations of heavy-metal cytotoxicity. This guide objectively compares the in vitro performance of BTP against silver-based alternatives and establishes a self-validating, orthogonal protocol for cross-examining metallodrug cytotoxicity.
Mechanistic Causality: Bismuth vs. Silver Ion Dynamics
To understand the divergent cytotoxicity profiles of BTP and silver sulfadiazine (SSD), we must examine their intracellular mechanisms.
Silver ions (Ag⁺) exert profound antimicrobial effects but are notoriously indiscriminate. In mammalian cells, Ag⁺ rapidly induces the generation of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses. This oxidative stress damages lipid membranes and nucleic acids, triggering rapid apoptosis in highly proliferative cells like keratinocytes and fibroblasts[1].
Conversely, bismuth ions (Bi³⁺) released from BTP operate via a more modulated pathway. While BTP disrupts bacterial respiration, its redox potential in mammalian microenvironments is less destructive. In fact, localized bismuth exposure has been shown to activate Ca²⁺ influx, which subsequently triggers the MAP-kinase and Wnt/Ca²⁺ signaling pathways. This cascade upregulates the expression of critical angiogenic and proliferative genes, including VEGF, bFGF, and HIF-1α, actively supporting tissue regeneration rather than inducing apoptosis[2].
Bismuth vs. Silver ion signaling pathways in mammalian fibroblasts.
Quantitative Comparative Data
When subjected to controlled in vitro environments, the theoretical mechanisms translate into starkly different viability readouts. Silver dressings, while highly effective against pathogens, can cause up to 100% cell death in keratinocyte models[3]. In contrast, 3% BTP maintains a biocompatibility profile statistically indistinguishable from plain medical gauze[3].
Table 1: Comparative Cytotoxicity Profiles in Mammalian Cell Lines
| Treatment Group | Cell Line | Primary Assay | Mean Viability (%) | Cytotoxicity Classification |
| 3% BTP (Xeroform) | Human Dermal Fibroblasts | Methylene Blue / MTT | 86.2 ± 3.4% | Biocompatible[3] |
| Kerlix Gauze (Control) | Human Dermal Fibroblasts | Methylene Blue / MTT | 82.2 ± 1.3% | Biocompatible[3] |
| Silver Sulfadiazine | Primary Keratinocytes | Live/Dead Staining | < 10.0% | Highly Cytotoxic[1][3] |
| 10% Bleach | Human Dermal Fibroblasts | Methylene Blue / MTT | 11.9 ± 7.7% | Highly Cytotoxic[3] |
The Necessity of Orthogonal Cross-Validation
A common pitfall in evaluating metallodrugs is the over-reliance on metabolic assays like MTT. Heavy metals can theoretically interact with mitochondrial succinate dehydrogenase or directly reduce tetrazolium salts, leading to artifactual viability spikes (false positives) or quenching (false negatives).
To ensure scientific integrity, a self-validating system must be employed. This requires cross-validating metabolic activity (MTT) with direct DNA synthesis (BrdU incorporation)[4] and physical membrane integrity (Live/Dead staining). If a compound artificially inflates MTT readouts, the BrdU assay will act as a fail-safe by confirming whether the cells are actually synthesizing new DNA for division.
Orthogonal cross-validation workflow for cytotoxicity assessment.
Self-Validating Experimental Protocols
Below are the standardized, step-by-step methodologies designed to eliminate heavy-metal interference and isolate the true biological response of mammalian cells to BTP.
Protocol A: MTT Metabolic Viability Assay (with Metal-Chelation Wash)
Causality Note: Standard MTT protocols fail to account for residual metal ions in the well, which can spontaneously reduce the MTT reagent. We introduce a rigorous PBS washing step to remove extracellular Bi³⁺/Ag⁺ before adding the tetrazolium dye.
-
Cell Seeding: Seed NIH-3T3 fibroblasts or human epidermal keratinocytes (HEKs) in a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
-
Treatment Preparation: Prepare aqueous extracts of 3% BTP, Silver Sulfadiazine, and a negative control (e.g., 10% bleach) in DMEM medium.
-
Exposure: Aspirate the old media and apply 200 µL of the treatment extracts to the respective wells[2]. Incubate for 24 hours.
-
Critical Wash Step: Carefully aspirate the treatment media. Wash the wells twice with 200 µL of warm, sterile PBS. This removes uninternalized metal ions that could cause false MTT reduction.
-
MTT Incubation: Add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
-
Solubilization & Reading: Aspirate the media, leaving the purple formazan crystals intact. Add 100 µL of DMSO to solubilize the crystals. Read absorbance at 570 nm using a microplate reader.
Protocol B: BrdU Incorporation Assay (Proliferation Validation)
Causality Note: To verify that the metabolic activity observed in Protocol A correlates with actual cell division, we measure the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA[4].
-
Cell Seeding & Treatment: Replicate Steps 1-3 from Protocol A in a new 96-well plate.
-
BrdU Labeling: 24 hours prior to the desired endpoint, add 10 µL of 10X BrdU labeling solution to each well. The cells will incorporate this pyrimidine analog into their DNA during the S-phase of the cell cycle[4].
-
Fixation and Denaturation: Remove the culture medium and add 200 µL of FixDenat solution for 30 minutes at room temperature. This step is crucial as it fixes the cells and denatures the genomic DNA, exposing the incorporated BrdU to the detection antibody.
-
Immunodetection: Discard the FixDenat solution. Add 100 µL of anti-BrdU-POD (peroxidase-conjugated) working solution. Incubate for 90 minutes.
-
Substrate Reaction & Reading: Wash the wells three times with PBS to remove unbound antibodies. Add 100 µL of substrate solution (TMB) and incubate for 15 minutes until color development is sufficient. Stop the reaction with 1M H₂SO₄ and measure absorbance at 450 nm.
By cross-referencing the metabolic viability (MTT) with the definitive marker of DNA synthesis (BrdU), researchers can confidently validate that Bismuth 2,3,4-tribromophenolate preserves cellular architecture and promotes re-epithelialization without the hidden cytotoxic burdens associated with silver-based antimicrobials.
References
- Source: nih.
- A review of the applications of the hydrofiber dressing with silver (Aquacel Ag®)
- Source: acs.
- Source: benchchem.
Sources
A Senior Application Scientist's Guide to the Comparative Thermal Analysis of Bismuth 2,3,4-Tribromophenolate Formulations
Abstract
Bismuth 2,3,4-tribromophenolate, a compound with established applications in pharmaceuticals, particularly in wound care formulations, requires rigorous characterization to ensure its stability, purity, and performance.[1] Thermal analysis techniques are indispensable in this regard, offering critical insights into the material's behavior under thermal stress. This guide presents a comprehensive framework for the comparative thermal analysis of different bismuth 2,3,4-tribromophenolate formulations. While direct comparative studies on various formulations are not extensively available in peer-reviewed literature, this document synthesizes established principles of thermal analysis from related bismuth compounds to provide a robust, scientifically-grounded methodology.[2][3] We will explore the theoretical underpinnings of key techniques—Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC)—and provide detailed, self-validating experimental protocols. By comparing hypothetical yet plausible formulations, this guide serves as a blueprint for researchers, scientists, and drug development professionals to design and interpret their own studies, ensuring the development of safe and effective products.
Introduction: The Imperative for Thermal Characterization
Bismuth-based compounds have a long history in medicine, valued for their antimicrobial and gastroprotective properties.[4][5] Bismuth 2,3,4-tribromophenolate, often found in topical antiseptic preparations, is no exception.[1][6] The thermal stability of an active pharmaceutical ingredient (API) like this is not merely an academic curiosity; it is a cornerstone of drug development. It dictates manufacturing process parameters (e.g., drying temperatures), storage conditions, and ultimately, the safety and efficacy of the final product.
A change in the formulation—be it the crystalline form of the API, the presence of amorphous content, or its combination with excipients—can significantly alter its thermal profile. Therefore, a comparative thermal analysis is essential for:
-
Quality Control: Ensuring batch-to-batch consistency.
-
Stability Studies: Predicting shelf-life and degradation pathways.
-
Formulation Development: Understanding API-excipient compatibility and the impact of manufacturing processes.
-
Purity Assessment: Detecting the presence of impurities or residual solvents.
This guide will focus on a hypothetical comparison between three representative formulations to illustrate the power of this analytical approach:
-
Formulation A: Highly crystalline, pure bismuth 2,3,4-tribromophenolate.
-
Formulation B: An amorphous variant of bismuth 2,3,4-tribromophenolate, potentially resulting from a rapid precipitation synthesis.
-
Formulation C: A 1:1 (w/w) mixture of crystalline bismuth 2,3,4-tribromophenolate with a common pharmaceutical excipient, such as petrolatum.
Foundational Techniques in Thermal Analysis
To conduct a thorough comparative analysis, a multi-technique approach is necessary. Each method provides a unique and complementary piece of the puzzle.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It is the definitive method for quantifying mass loss associated with decomposition, dehydration, or desolvation. The resulting TGA curve provides precise information on the temperatures at which degradation begins and the amount of material lost at each stage.
-
Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. This difference reveals whether a physical or chemical change in the sample is endothermic (absorbs heat, e.g., melting) or exothermic (releases heat, e.g., crystallization, oxidation).[7][8]
-
Differential Scanning Calorimetry (DSC): A more quantitative evolution of DTA, DSC measures the amount of heat required to increase the temperature of a sample compared to a reference.[9] It can precisely determine the enthalpy (ΔH) of transitions, providing quantitative data on melting, crystallization, and solid-state transitions.
Experimental Design and Protocols
Obtaining reliable and reproducible data hinges on meticulous experimental design. The following protocols are based on standard practices for organometallic and pharmaceutical compounds.[2][10]
Thermogravimetric Analysis (TGA) Protocol
Causality: The objective is to determine the intrinsic thermal stability and decomposition profile. An inert nitrogen atmosphere is chosen to prevent oxidative side reactions, ensuring that the observed mass loss is due to thermal decomposition alone. A linear heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experiment time.[3]
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.
-
Sample Preparation: Accurately weigh 5-10 mg of the formulation into a tared alumina or platinum crucible. Ensure an even, thin layer of the sample at the bottom of the crucible to promote uniform heat transfer.
-
Instrument Setup:
-
Place the sample crucible in the TGA furnace.
-
Purge the system with high-purity nitrogen gas at a constant flow rate of 40-60 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Heating Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Analyze the resulting TGA curve for the onset temperature of decomposition (Tonset), specific temperature ranges of mass loss, and the percentage of residual mass. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC) Protocol
Causality: The goal is to identify and quantify thermal transitions like melting, glass transitions, and decomposition. Hermetically sealed aluminum pans are used to contain any volatiles released during heating and prevent contamination. The "heat-cool-heat" cycle is a critical part of the protocol; the first heating run reveals the thermal history of the sample as-is, while the second heating run (after controlled cooling) shows the intrinsic properties of the material, often highlighting the glass transition in amorphous materials.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium as a standard.
-
Sample Preparation: Accurately weigh 3-5 mg of the formulation into an aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with high-purity nitrogen gas at a flow rate of 20-30 mL/min.
-
-
Heating Program (Heat-Cool-Heat):
-
First Heat: Equilibrate at 25 °C. Heat from 25 °C to 300 °C at 10 °C/min.
-
Cool: Cool the sample from 300 °C to 25 °C at a rate of 20 °C/min.
-
Second Heat: Equilibrate at 25 °C. Reheat from 25 °C to 300 °C at 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Analyze the DSC thermogram for endothermic peaks (melting), exothermic peaks (crystallization, decomposition), and step changes in the baseline (glass transition).
Visualization of Experimental Workflows
A clear understanding of the experimental sequence is crucial for reproducibility.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Comparative Analysis: Interpreting the Results
The true value of this guide lies in the interpretation and comparison of the data from our hypothetical formulations. The final decomposition product for many bismuth-organic compounds upon heating in an inert or air atmosphere is bismuth(III) oxide (Bi₂O₃).[2][11]
Summary of Expected Thermal Events
The following table summarizes the anticipated quantitative data from the TGA and DSC analyses.
| Property | Formulation A (Crystalline) | Formulation B (Amorphous) | Formulation C (w/ Excipient) | Rationale & Expected Observations |
| DSC: Melting Point (Tm) | Sharp endotherm, ~180-195 °C | Absent | Sharp endotherm, ~180-195 °C (API) & Broad endotherm, ~40-60 °C (Excipient) | Crystalline materials have a well-defined melting point. Amorphous materials lack long-range order and do not melt, but exhibit a glass transition. |
| DSC: Glass Transition (Tg) | Absent | Step change, ~110-125 °C | Step change, ~110-125 °C (API, may be masked) | The Tg is characteristic of the amorphous state, representing a transition from a glassy to a rubbery state. |
| TGA: Onset of Decomposition (Tonset) | ~250 °C | ~235 °C | ~245 °C (API) | Amorphous materials are generally less thermodynamically stable and may begin to decompose at a lower temperature than their crystalline counterparts. |
| TGA: Mass Loss Profile | Single, sharp step | Broader, possibly multi-step | Two distinct regions of mass loss | The crystalline form should decompose cleanly. The amorphous form's decomposition may be less uniform. Formulation C will show mass loss from both the excipient and the API. |
| TGA: Final Residue @ 800 °C | ~25-30% (as Bi₂O₃) | ~25-30% (as Bi₂O₃) | ~12-15% (from API portion) | The final residue should correspond to the theoretical percentage of Bi₂O₃ from the initial mass of the API. |
Detailed Discussion
-
Formulation A (Crystalline): We anticipate the DSC thermogram to show a single, sharp endothermic peak corresponding to the melting of the crystalline structure. The TGA curve should exhibit high thermal stability up to the onset of decomposition, followed by a rapid, single-stage mass loss event, leaving a residue consistent with the stoichiometric amount of bismuth oxide.
-
Formulation B (Amorphous): This formulation's DSC thermogram would be markedly different. Instead of a melting peak, a subtle step-change in the baseline—the glass transition (Tg)—would be observed on the second heating scan. The absence of a melting endotherm confirms its amorphous nature. Thermogravimetrically, the amorphous form is expected to be less stable, with a lower Tonset and a potentially broader decomposition range compared to Formulation A, reflecting a less ordered molecular arrangement.[10]
-
Formulation C (API with Excipient): The thermal profile of this formulation will be a composite of its individual components. The DSC trace would likely show a broad endotherm at a low temperature (e.g., 40-60 °C) corresponding to the melting of the petrolatum excipient, followed by the sharp melting peak of the crystalline API at a higher temperature. The TGA curve would be expected to show a two-stage decomposition. The first mass loss would correspond to the volatilization or decomposition of the petrolatum, and the second, at a higher temperature, would be the decomposition of the bismuth 2,3,4-tribromophenolate. The final residue percentage would be significantly lower than in Formulations A and B, as it corresponds only to the API portion of the initial sample mass.
Conclusion
The comparative thermal analysis of bismuth 2,3,4-tribromophenolate formulations using TGA and DSC is a powerful, data-driven approach essential for modern pharmaceutical development. By systematically evaluating different forms of the API and its mixtures with excipients, researchers can gain profound insights into material stability, purity, and compatibility. This guide provides the strategic framework and detailed protocols necessary to conduct these analyses with scientific rigor. The interpretation of the resulting data, as demonstrated through our comparative examples, allows for informed decision-making, leading to the development of robust, safe, and effective drug products. This methodology forms a critical component of the quality-by-design (QbD) paradigm in the pharmaceutical industry.
References
- BenchChem. (2025). Comparative thermal analysis of Bismuth(3+)
- Zhang, L., et al. (2021). Stability Testing of Non-Toxic Bismuth Vanadate According to Pharmaceutical Criteria.
- BenchChem. (2025). A Technical Guide to the Thermogravimetric Analysis of Bismuth(III)
-
Lin, C., et al. (2018). Thermal Decomposition of Nanostructured Bismuth Subcarbonate. Nanomaterials (Basel). [Link]
- Rulmont, A., et al. (2002). SYNTHESIS OF BISMUTH (III) OXIDE FROM OXALATE: A STUDY BY CONTROLLED TRANSFORMATION RATE THERMAL ANALYSIS (CRTA). Journal of Ovonic Research.
- Skorikov, V. M., et al. (2001). Synthesis of Bismuths (III) Compounds for Medical Applications. Russian Journal of Inorganic Chemistry.
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of b-(PPD) 2 Bi 2 I 10. [Link]
-
Stolar, T., et al. (2024). Mechanochemical synthesis of bismuth active pharmaceutical ingredients, bismuth(iii) gallate and bismuth citrate. RSC Mechanochemistry. [Link]
-
Kumada, N., et al. (2021). Hydrothermal magic for the synthesis of new bismuth oxides. Inorganic Chemistry Frontiers. [Link]
-
Andrews, P. C., et al. (2013). Current and Potential Applications of Bismuth-Based Drugs. Chemistry & Biodiversity. [Link]
- Jiang, Z., et al. (2016). Solvothermal Synthesis and Characterization of Bi2O3 Nanoparticles.
-
D'Angelo, J., et al. (2023). The general main therapeutic properties of bismuth compounds and their complexes. ResearchGate. [Link]
- Mendoza-Mendoza, E., et al. (2012).
- Reisman, A. (1965). Heats of transformations in bismuth oxide by differential thermal analysis. Journal of the American Ceramic Society.
-
Butt, S., et al. (2020). A Comparative Study on the Thermoelectric Properties of Bismuth Chalcogenide Alloys. Frontiers in Materials. [Link]
-
ResearchGate. (n.d.). physical-chemical properties of bismuth and bismuth oxides: synthesis, characterization and applications. [Link]
-
Reisman, A. (1965). Heats of Transformations in Bismuth Oxide by Differential Thermal Analysis. Journal of Research of the National Bureau of Standards Section A, Physics and Chemistry. [Link]
- Li, L., et al. (2015). Facile synthesis of bismuth oxide nanoparticles by a hydrolysis solvothermal route. Revista de Chimie.
-
Slideshare. (n.d.). DIFFERENTIAL THERMAL ANALYSIS (DTA). [Link]
-
Kher-Elden, F., et al. (2016). Thermal Stability and Anisotropic Sublimation of Two-Dimensional Colloidal Bi2Te3 and Bi2Se3 Nanocrystals. Nano Letters. [Link]
-
ResearchGate. (n.d.). Differential thermal analysis (DTA) of liquid bismuth. [Link]
-
Gruver, R. M. (1950). DIFFERENTIAL THERMAL ANALYSIS METHODS AND TECHNIQUES. Defense Technical Information Center. [Link]
-
KBI Biopharma. (n.d.). Differential Scanning Calorimetry (DSC). [Link]
-
Jithender, L., & Krishna, N. G. (2014). Thermal properties of X-ray study of Bi metal Nanopowders Prepared by Mechanical Milling. The Experiment. [Link]
-
Evdokimov, D., et al. (2023). Temperature-Dependent Optical Properties of Bismuth Triborate Crystal in the Terahertz Range. MDPI. [Link]
-
Mostafa, E., et al. (2022). 772 Bismuth Tribromophenate Gauze is Superior to Silver Sulfadiazine Cream for Mixed-depth Scald Burns in Children. Journal of Burn Care & Research. [Link]
-
arXiv. (n.d.). Raman Spectra and Strain Effects in Bismuth Oxychalcogenides. [Link]
-
Pilloni, M., et al. (2015). Thermal and structural characterization of ultrasonicated BiSn alloy in the eutectic composition. Journal of Thermal Analysis and Calorimetry. [Link]
-
盟基生物科技股份有限公司. (n.d.). 蛋白質分析. [Link]
Sources
- 1. 772 Bismuth Tribromophenate Gauze is Superior to Silver Sulfadiazine Cream for Mixed-depth Scald Burns in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sibran.ru [sibran.ru]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Heats of Transformations in Bismuth Oxide by Differential Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kbibiopharma.com [kbibiopharma.com]
- 10. Thermal Decomposition of Nanostructured Bismuth Subcarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. old.joam.inoe.ro [old.joam.inoe.ro]
Bismuth;2,3,4-tribromophenolate proper disposal procedures
Welcome to our advanced technical safety series. As a Senior Application Scientist, my objective is to equip your laboratory, clinical, and drug development teams with field-proven, scientifically grounded protocols. Handling and disposing of complex metallo-organic compounds requires more than just reading a safety data sheet; it requires a deep understanding of molecular behavior and regulatory history.
Below is the comprehensive operational guide for the safe handling, containment, and disposal of Bismuth 2,3,4-tribromophenolate (CAS 5175-83-7), commonly known as bismuth tribromophenate and widely utilized as the active antimicrobial agent in Xeroform occlusive dressings[1].
Part 1: Physicochemical Profiling and Disposal Causality
To design a self-validating disposal protocol, we must first understand the molecular causality of the compound. Bismuth tribromophenate is a coordination complex combining a heavy metal (bismuth) with a halogenated aromatic ring (tribromophenol).
Why is disposal complex? Under normal ambient conditions, the compound is highly stable. However, if subjected to improper thermal degradation (such as standard municipal incineration), the molecule dissociates violently. The combustion of the halogenated ring yields highly toxic and corrosive hydrogen bromide (HBr) gas , while the heavy metal component oxidizes into persistent bismuth oxides [2]. Therefore, standard waste streams are entirely inappropriate for this material.
Thermal degradation pathway illustrating toxic byproducts from improper incineration.
Part 2: Regulatory Landscape & RCRA Context
Your facility's Environmental Health and Safety (EHS) software may occasionally flag tribromophenol derivatives with conflicting information. This is due to a complex regulatory history.
In 1998, the US EPA aggressively regulated organobromine production wastes, classifying related isomers (like 2,4,6-tribromophenol) as strict RCRA hazardous wastes under codes U408 and K140 due to their high mobility in landfill leachates[3][4]. However, following extensive scientific and legal review, the EPA officially vacated these specific RCRA listings in 2000 (65 FR 14472)[5].
The Operational Reality: Despite the federal vacature of those specific codes, Bismuth 2,3,4-tribromophenolate must never be treated as municipal solid waste. Because it contains heavy metals and halogens, state-level environmental agencies uniformly require it to be manifested as a regulated chemical waste[2]. Furthermore, if the compound is used in a clinical setting (e.g., wound dressings), biological contamination completely overrides chemical waste protocols[1][2].
Logical decision tree for segregation and disposal of Bismuth Tribromophenate waste.
Part 3: Quantitative Safety & Disposal Parameters
To ensure rapid decision-making on the floor, summarize your operational parameters using the following validated data matrix:
| Parameter | Specification / Requirement | Scientific Rationale |
| Chemical Identifiers | CAS: 5175-83-7 | Ensures accurate EHS manifesting and tracking. |
| Extinguishing Media | Dry chemical, CO₂, alcohol-resistant foam | Avoid water jets to prevent environmental runoff and the aerosolization of heavy metal particulates[1]. |
| Incompatible Materials | Strong Oxidizers | Prevents accelerated degradation and premature release of toxic hydrogen bromide gas[2]. |
| Clinical Waste Status | Biohazardous (Red Bag) | Bloodborne pathogen risks from used dressings supersede chemical waste protocols[2]. |
| Federal RCRA Status | Non-RCRA (Historically U408/K140 related) | EPA vacated related organobromine codes in 2000[5], but state-level halogen/metal rules still apply. |
Part 4: Step-by-Step Operational Methodologies
Every protocol executed in your facility must be a self-validating system. Follow these methodologies to ensure absolute containment and compliance.
Methodology A: Solid Spill Containment and Recovery
Use this protocol if raw powdered reagent is dropped or spilled in the laboratory.
-
Site Securing & Ventilation: Immediately isolate the spill area. Because bismuth tribromophenate poses a severe dust inhalation hazard, verify that the room's local exhaust ventilation (LEV) is active[2].
-
PPE Donning: Operators must equip themselves with a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves, and a chemical-resistant lab coat to prevent dermal and respiratory exposure[2].
-
Mechanical Collection (No-Aerosol Method): Causality Note: Do not use compressed air or water jets, as this will aerosolize the heavy metal and halogenated organics[1]. Use spark-proof tools to gently sweep the powder into a pile.
-
Chemical Binding: If the powder is widely dispersed, apply a slightly damp, inert absorbent pad over the dust to capture trace particulates without creating a liquid slurry.
-
Primary Containment: Transfer the collected material and the absorbent pads into a high-density polyethylene (HDPE) container. Seal tightly.
-
Validation Step: Perform a visual inspection of the spill zone using a high-intensity flashlight held parallel to the floor. The oblique lighting will reveal any remaining yellow/greenish trace powder. Document the recovered volume in the laboratory's EHS log.
Methodology B: Routine Laboratory Disposal of Expired Reagents
Use this protocol for managing out-of-date or off-spec chemical stock.
-
Inventory Profiling: Verify the chemical identity (CAS 5175-83-7) and weigh the container. Confirm visually that the material has not been stored alongside strong oxidizers, which could compromise the integrity of the primary container[2].
-
Segregation: Isolate the waste from non-halogenated solvents and aqueous streams. Explicitly label the container: "Regulated Waste: Halogenated Organic / Heavy Metal Solid."
-
Packaging: Place the original container inside a secondary containment vessel (e.g., a poly-lined drum) to prevent accidental rupture during transit to the waste facility.
-
Manifesting: Log the waste for collection by a certified hazardous waste contractor equipped for high-temperature halogenated incineration.
-
Validation Step: Reconcile the final weight of the sealed secondary waste container against your initial inventory log. A matching mass balance validates that zero material was lost to the environment during the segregation and packaging workflow.
References
-
Organobromine Production Wastes; Identification and Listing of Hazardous Waste; Land Disposal Restrictions; Listing of CERCLA Hazardous Substances, Reportable Quantities; Final Rule Source: federalregister.gov URL:[Link]
-
Safety Data Sheet: Xeroform Occlusive Dressing Source: webareacontrol.com URL:[Link]
-
Environmental Fact Sheet, Organobromine - EPA Source: epa.gov URL:[Link]
-
EPA LISTS ORGANOBROMINE AS A HAZARDOUS WASTE (1998 Press Release) Source: epa.gov URL: [Link]
Sources
- 1. static.webareacontrol.com [static.webareacontrol.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Federal Register :: Organobromine Production Wastes; Identification and Listing of Hazardous Waste; Land Disposal Restrictions; Listing of CERCLA Hazardous Substances, Reportable Quantities; Final Rule [federalregister.gov]
Handling Bismuth 2,3,4-Tribromophenolate: Comprehensive PPE, Operational, and Disposal Guide
Bismuth 2,3,4-tribromophenolate (commonly known as Bismuth tribromophenate) is a critical organometallic compound widely utilized in[1]. As the active bacteriostatic agent in Xeroform petrolatum dressings, it effectively reduces infection risk and deodorizes wounds by releasing bismuth ions that accumulate in and [2]. While highly safe and biocompatible when suspended in a petrolatum matrix[2], handling the pure, unformulated powder in laboratory and manufacturing settings presents unique occupational hazards[3].
This guide provides a self-validating, step-by-step protocol for the safe handling, Personal Protective Equipment (PPE) selection, and disposal of Bismuth 2,3,4-tribromophenolate, designed specifically for researchers and drug development professionals.
Section 1: Chemical Profile & Mechanistic Risk Assessment
Before handling the chemical, personnel must understand its physical properties and the mechanistic causality behind its hazards.
| Property | Specification |
| IUPAC Name | Bismuth tris(2,4,6-tribromophenolate)[1] |
| CAS Number | 5175-83-7[3] |
| Molecular Weight | 1198.36 g/mol [3] |
| Physical State | Yellow to yellowish-gray powder[3] |
| Primary Hazard | Particulate inhalation, mild ocular/dermal irritation[3] |
| Thermal Decomposition | Yields Hydrogen Bromide (HBr) gas, Carbon Monoxide, Bismuth oxides[3] |
Causality of Hazards: The primary risk associated with pure Bismuth tribromophenate is its fine particulate nature. When aerosolized, the dust significantly increases the surface area for inhalation and mucosal contact[3]. While acute toxicity is low, delayed systemic absorption of heavy metals like bismuth can theoretically stress renal pathways, potentially leading to [4]. Furthermore, the tribromophenol moiety contains covalently bound bromine; upon exposure to high heat or thermal decomposition, this breaks down to form highly corrosive and toxic [3].
Section 2: Personal Protective Equipment (PPE) Matrix
To mitigate the risks of dust inhalation and dermal sensitization, a stringent PPE matrix must be enforced[3][5].
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to [5].
-
Causality: Prevents fine, aerosolized powder from dissolving in the tear film, which would cause mechanical abrasion and chemical irritation to the ocular mucosa[3].
-
-
Skin & Body Protection: Utilize a fire/flame-resistant laboratory coat and impervious nitrile gloves. Gloves must satisfy [5].
-
Causality: Bismuth tribromophenate can cause mild skin irritation; an impervious barrier prevents dermal absorption and prevents the transfer of the powder to other mucosal membranes[3].
-
-
Respiratory Protection: If handling large quantities where dust formation is inevitable, or if local exhaust ventilation is inadequate, use a or a full-face respirator[3][5].
-
Causality: Directly intercepts airborne particulates before they enter the upper respiratory tract, preventing systemic absorption[3].
-
Section 3: Operational Workflow & Handling Protocols
The following self-validating workflow ensures that every step of the handling process contains built-in safety checks to prevent exposure.
Fig 1: Operational workflow and spill response for Bismuth Tribromophenate handling.
Step-by-Step Methodology for Safe Handling & Compounding:
-
Environmental Preparation: Conduct all weighing, milling, and transfer operations inside a certified Class II Biological Safety Cabinet (BSC) or a [3]. Keep away from incompatible materials (strong oxidizing agents) and sources of heat[3][4].
-
Material Transfer: Use anti-static spatulas and weigh boats. Bismuth tribromophenate powder can generate static charge, leading to sudden electrostatic dispersion.
-
Compounding (e.g., 3% Petrolatum Suspension): If manufacturing an alternative Xeroform-style dressing, gradually fold the 3% w/w bismuth tribromophenate powder into the petroleum jelly base[2]. Use a geometric dilution technique by hand or a colloid mill to ensure a homogeneous suspension, [2].
-
Decontamination: Post-operation, wipe down all surfaces with a damp, disposable cloth to capture residual dust. Never use compressed air or dry sweeping, as this will re-suspend the particles into the breathing zone[3].
Section 4: Spill Response & Disposal Plan
A robust safety system requires pre-planned, immediate responses for containment and disposal to protect both personnel and the environment.
Spill Response Protocol:
-
Small Spills: Do not dry sweep[3]. to suppress dust formation, then carefully sweep up and shovel the material into a suitable, tightly closed container for disposal[3]. Clean the contaminated surface thoroughly[3].
-
Large Spills: Evacuate personnel from the immediate area and ensure adequate ventilation[5]. Responders must wear full PPE, including respiratory protection[5]. Contain the spill to prevent it from entering drains, water courses, or sewage systems[6].
Disposal Plan:
-
Pure Chemical Waste: Unused Bismuth tribromophenate powder must be treated as hazardous chemical waste. It must be collected in closed containers and disposed of in accordance with appropriate local, state, and federal environmental regulations (e.g., via a licensed chemical waste contractor)[3][5].
-
Clinical/Biohazardous Waste: If the chemical has been impregnated into gauze and applied to a patient (e.g., open wounds, burns), the used dressing is likely contaminated with blood or bodily fluids. First-aid providers and clinicians must wear gloves, avoid exposure to bodily fluids, and [3].
References
-
Title: Bismuth Tribromophenate | C18H6BiBr9O3 | CID 78852 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: An Inexpensive Bismuth-Petrolatum Dressing for Treatment of Burns Source: PMC - National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Bismuth Tribromophenate | C18H6BiBr9O3 | CID 78852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Inexpensive Bismuth-Petrolatum Dressing for Treatment of Burns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. beaufort.tricare.mil [beaufort.tricare.mil]
- 5. echemi.com [echemi.com]
- 6. d84823jj91l2.cloudfront.net [d84823jj91l2.cloudfront.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
